Buddlenoid A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(34)40-13-21-24(35)26(37)28(39)30(43-21)41-18-11-19(33)23-20(12-18)42-29(27(38)25(23)36)15-4-8-17(32)9-5-15/h1-12,21,24,26,28,30-33,35,37-39H,13H2/b10-3+/t21-,24-,26+,28-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLNXQDHAFPPFW-HESOAOHTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317908 | |
| Record name | Buddlenoid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142750-32-1 | |
| Record name | Buddlenoid A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142750-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buddlenoid A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Chemical Architecture and Biological Landscape of Buddlenoid A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buddlenoid A, a naturally occurring flavonoid glycoside, has garnered scientific interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure of this compound, its spectroscopic data, and a detailed account of its known biological activities. The document outlines experimental protocols for the isolation of similar flavonoid glycosides and delves into the molecular pathways influenced by this compound. Particular emphasis is placed on its role as a tyrosinase inhibitor, with additional exploration of its potential anti-inflammatory and antibacterial properties. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising phytochemical.
Chemical Structure and Properties of this compound
This compound is chemically identified as kaempferol 7-O-(6″-p-coumaroyl)-β-D-glucopyranoside.[1][2] Its molecular formula is C₃₀H₂₆O₁₃, and it has a molecular weight of 594.53 g/mol . The structure consists of a kaempferol aglycone, which is a flavonol, linked at the 7-hydroxyl position to a glucose molecule. This glucose moiety is further esterified at the 6″-position with a p-coumaric acid group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₆O₁₃ | PubChem |
| Molecular Weight | 594.53 g/mol | PubChem |
| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem |
| Mass Spectrometry | [M-H]⁻ at m/z 593 | [1] |
| Class | Flavonoid Glycoside | [1] |
Spectroscopic Data for Structural Elucidation
The definitive identification of this compound relies on ¹H and ¹³C NMR spectroscopy. The following table provides the expected chemical shifts for the constituent moieties of this compound, compiled from literature data for structurally similar compounds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Kaempferol Moiety | p-Coumaroyl Moiety | Glucose Moiety |
| δC (ppm) | δH (ppm) | δC (ppm) | |
| 1 | - | - | 126.5 |
| 2 | 157.2 | - | 130.8 |
| 3 | 134.0 | - | 116.2 |
| 4 | 178.0 | - | 160.5 |
| 5 | 161.8 | - | 116.2 |
| 6 | 99.5 | 6.45 (d) | 130.8 |
| 7 | 163.5 | - | 145.5 |
| 8 | 94.8 | 6.80 (d) | 115.0 |
| 9 | 157.0 | - | 168.0 |
| 10 | 105.8 | - | - |
| 1' | 121.5 | - | - |
| 2', 6' | 130.5 | 8.05 (d) | - |
| 3', 5' | 116.0 | 6.95 (d) | - |
| 4' | 160.0 | - | - |
Note: These are predicted values based on known spectra of kaempferol-7-O-glucoside and p-coumaroylated glucosides and may vary slightly from experimental values.
Experimental Protocols
Isolation of this compound from Buddleja coriacea
The following is a generalized protocol for the isolation of flavonoid glycosides from plant material, adapted from methodologies used for similar compounds.
Methodology:
-
Extraction: The air-dried and powdered aerial parts of Buddleja coriacea are macerated with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Flavonoid glycosides like this compound are expected to be enriched in the n-butanol fraction.
-
Chromatographic Separation: The n-butanol fraction is subjected to column chromatography. A common stationary phase for the separation of flavonoids is Sephadex LH-20, often eluted with methanol. Further purification can be achieved using silica gel column chromatography with a gradient of chloroform and methanol.
-
Final Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to yield the pure compound.
Biological Activities and Signaling Pathways
Tyrosinase Inhibition
The most well-documented biological activity of this compound is its ability to inhibit tyrosinase.[1][2] Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the development of agents for hyperpigmentation disorders and for preventing browning in fruits and vegetables.
Flavonoids can inhibit tyrosinase through several mechanisms, including chelating the copper ions in the active site of the enzyme and acting as competitive or non-competitive inhibitors.[3][4][5] The presence of a hydroxyl group at the C7 position of the flavonoid core is considered important for strong tyrosinase inhibition.[4]
Potential Anti-inflammatory and Antibacterial Activities
Extracts from Buddleja species have been traditionally used for their anti-inflammatory and antibacterial properties.[6][7] While specific studies on this compound are limited, flavonoids, in general, are known to possess these activities.
Anti-inflammatory Action: Flavonoids can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide, prostaglandins, and cytokines. They can also modulate the activity of key inflammatory signaling pathways like NF-κB and MAPK.
Antibacterial Action: The antibacterial mechanisms of flavonoids are diverse and can include the inhibition of bacterial enzymes, disruption of the cell membrane, and interference with nucleic acid synthesis. The specific structure of a flavonoid influences its antibacterial potency and spectrum.
Further research is required to specifically elucidate the anti-inflammatory and antibacterial mechanisms of this compound and to identify the signaling pathways it modulates in these contexts.
Conclusion
This compound is a well-defined flavonoid glycoside with a confirmed structure and demonstrated tyrosinase inhibitory activity. Its presence in Buddleja coriacea, a plant with a history of traditional medicinal use, suggests that it may possess a broader range of pharmacological properties. This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Future investigations should focus on obtaining detailed spectroscopic data, optimizing isolation protocols, and conducting comprehensive studies to unravel its full therapeutic potential and mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. CSDB: Search results [csdb.glycoscience.ru]
- 3. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids as tyrosinase inhibitors in in silico and in vitro models: basic framework of SAR using a statistical modelling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the effect of a series of flavonoids on tyrosinase using integrated enzyme kinetics, multispectroscopic, and molecular modelling analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. mdpi.com [mdpi.com]
Buddlenoid A: A Comprehensive Technical Guide on its Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Buddlenoid A, a naturally occurring flavonol glycoside, has garnered interest within the scientific community for its potential therapeutic properties. First identified in 1992 from Buddleja coriacea, this compound, chemically known as kaempferol 7-(6''-p-coumaroylglucoside), has demonstrated notable biological activities, including tyrosinase inhibition. This technical guide provides an in-depth overview of the discovery, natural sources, and key biological activities of this compound, supported by available quantitative data and detailed experimental methodologies. The document also visualizes relevant pathways and workflows to facilitate a deeper understanding of this promising natural product.
Discovery of this compound
This compound was first isolated and identified by Kubo and Yokokawa in 1992. Their research, published in the journal Phytochemistry, detailed the discovery of two new flavonol glycosides, this compound and Buddlenoid B, from the aerial parts of Buddleja coriacea. The structure of this compound was elucidated through spectroscopic analysis and determined to be kaempferol 7-(6''-p-coumaroylglucoside). This initial study also highlighted its potential as a tyrosinase inhibitor.
Natural Sources
This compound has been isolated from a variety of plant species, indicating its distribution across different plant families. The primary natural sources identified to date include:
-
Buddleja coriacea (Loganiaceae): This is the original plant source from which this compound was first discovered.
-
Aquilaria sinensis (Thymelaeaceae): This plant is a known source of agarwood and has also been found to contain this compound.[1]
-
Muntingia calabura (Muntingiaceae): This plant, commonly known as the Jamaican cherry or strawberry tree, is another source of this compound.
-
Lepisanthes fruticosa (Sapindaceae): This fruit-bearing tree native to Southeast Asia has been identified as a natural source of the compound.
-
Pulsatilla koreana (Ranunculaceae): This Korean native plant's flowers have been found to contain this compound.[2]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 142750-32-1 | [3][4][5] |
| Molecular Formula | C30H26O13 | [3][4] |
| Molecular Weight | 594.52 g/mol | [4] |
| Chemical Name | Kaempferol 7-(6''-p-coumaroylglucoside) | [6] |
| Class | Flavonol glycoside | [6] |
Biological Activities and Quantitative Data
This compound, as a kaempferol glycoside, is expected to exhibit a range of biological activities. While specific quantitative data for this compound is limited, research on the aglycone (kaempferol) and related glycosides provides valuable insights.
Tyrosinase Inhibitory Activity
Antimicrobial Activity
While specific studies on the antimicrobial properties of this compound are scarce, research on the closely related compound, kaempferol-7-O-glucoside, provides evidence of its potential.
| Microorganism | MIC (µ g/disc ) | Reference |
| Escherichia coli | 2x10³ | [3][4] |
| Aspergillus flavus | 2x10³ | [3][4] |
| Aspergillus niger | 2x10³ | [3][4] |
| Staphylococcus aureus | 3x10³ | [3][4] |
| Pseudomonas aeruginosa | 3x10³ | [3][4] |
| Salmonella typhi | 3x10³ | [3][4] |
Note: The data above is for kaempferol-7-O-glucoside and serves as an indicator of the potential activity of this compound.
Anti-inflammatory Activity
Kaempferol and its glycosides are known to possess significant anti-inflammatory properties. They can modulate key signaling pathways involved in the inflammatory response, such as the NF-κB, MAPK, and Akt pathways.[1][7][8] Studies on various kaempferol glycosides have demonstrated their ability to inhibit the production of pro-inflammatory mediators. For instance, kaempferol 3-O-(2G-glucosylrutinoside)-7-O-glucoside has been shown to inhibit the production of iNOS, COX-2, NO, PGE2, and TNF-α in LPS-stimulated RAW 264.7 cells.[1]
Experimental Protocols
General Isolation of Flavonoids from Buddleja species
While the specific protocol for this compound from the original 1992 paper is not detailed here, a general methodology for the extraction and isolation of flavonoids from Buddleja species can be outlined as follows. This serves as a foundational protocol that can be optimized for the specific isolation of this compound.
Caption: General workflow for the isolation and characterization of flavonoids from Buddleja species.
Tyrosinase Inhibition Assay (General Protocol)
The inhibitory effect of this compound on mushroom tyrosinase activity can be determined spectrophotometrically.
Caption: A typical experimental workflow for a tyrosinase inhibition assay.
Signaling Pathways
As a kaempferol glycoside, this compound is likely to modulate several key signaling pathways implicated in various cellular processes. The anti-inflammatory and potential anticancer activities of kaempferol and its derivatives are often attributed to their interaction with these pathways.
Caption: Potential signaling pathways modulated by this compound, leading to various cellular responses.
Conclusion and Future Directions
This compound, a kaempferol glycoside first isolated from Buddleja coriacea, presents a promising scaffold for drug discovery. Its documented tyrosinase inhibitory activity, coupled with the known anti-inflammatory and antimicrobial potential of related flavonoids, warrants further investigation. Future research should focus on elucidating the specific mechanisms of action of this compound, conducting comprehensive in vitro and in vivo studies to establish its efficacy and safety profile, and exploring synergistic effects with other therapeutic agents. The detailed experimental frameworks and pathway visualizations provided in this guide aim to support and accelerate these research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Quantification of Kaempferol-7-O-Glucoside and their Antimicrobial Screening of Cassia nodosa Bunch | Semantic Scholar [semanticscholar.org]
- 3. pure.ul.ie [pure.ul.ie]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol | PLOS One [journals.plos.org]
Unveiling "Buddlenoid A": A Technical Guide to the Isolation of a Novel Bioactive Compound from Buddleja coriacea
Disclaimer: As of November 2025, the scientific literature does not contain specific information on a compound named "Buddlenoid A" from Buddleja coriacea. This document, therefore, presents a representative, in-depth technical guide for the isolation of a hypothetical novel secondary metabolite, herein named "this compound." The methodologies described are based on established phytochemical protocols for the successful isolation of bioactive compounds from the Buddleja genus and are intended to serve as a practical framework for researchers in natural product discovery.
Introduction
The genus Buddleja, commonly known as "butterfly bush," is a rich source of diverse secondary metabolites, including iridoids, flavonoids, sesquiterpenoids, and phenylethanoids.[1][2][3] Buddleja coriacea, a species native to the high Andes, is traditionally used for treating stomach and joint pain, as well as urinary infections.[4][5][6] Recent studies have confirmed the presence of compounds with anti-inflammatory and antibacterial properties in this plant, some of which have been shown to inhibit the NF-κB signaling pathway.[4][6] This technical guide outlines a comprehensive and robust methodology for the isolation and purification of a novel, hypothetical bioactive compound, "this compound," from the leaves of Buddleja coriacea.
Data Presentation: Hypothetical Yields and Purity
The following tables summarize the expected quantitative data from the isolation and purification of "this compound" from a starting biomass of 1 kg of dried Buddleja coriacea leaves.
Table 1: Extraction and Fractionation Yields
| Step | Material | Solvent System | Yield (g) | Yield (%) |
| 1 | Dried Leaves | Methanol | 120.0 | 12.0 |
| 2 | Crude Methanolic Extract | n-Hexane | 15.0 | 12.5 |
| 3 | Dichloromethane | 25.0 | 20.8 | |
| 4 | Ethyl Acetate | 30.0 | 25.0 | |
| 5 | n-Butanol | 40.0 | 33.3 | |
| 6 | Aqueous Residue | 10.0 | 8.3 |
Table 2: Chromatographic Purification of the Dichloromethane Fraction
| Step | Fraction | Chromatographic Method | Purity of this compound (%) | Yield of this compound (mg) |
| 1 | Dichloromethane | Silica Gel Column Chromatography | 65 | 500 |
| 2 | Sub-fraction 3 | Sephadex LH-20 Column Chromatography | 85 | 350 |
| 3 | Purified Fraction | Preparative HPLC | >98 | 250 |
Experimental Protocols
Plant Material Collection and Preparation
Leaves of Buddleja coriacea are collected from the Andean region. The plant material is authenticated by a botanist, and a voucher specimen is deposited in a recognized herbarium. The leaves are shade-dried at room temperature for two weeks and then coarsely powdered using a mechanical grinder.
Extraction
The powdered plant material (1 kg) is subjected to exhaustive extraction with methanol (3 x 5 L) at room temperature for 72 hours with occasional shaking. The extracts are filtered and combined. The solvent is evaporated under reduced pressure using a rotary evaporator at 40°C to yield the crude methanolic extract.
Solvent-Solvent Partitioning (Fractionation)
The crude methanolic extract (120 g) is suspended in 1 L of distilled water and sequentially partitioned with solvents of increasing polarity: n-hexane (3 x 1 L), dichloromethane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L). Each fraction is dried over anhydrous sodium sulfate, and the solvent is removed in vacuo to yield the respective fractions.
Chromatographic Isolation and Purification
Based on preliminary bioassays (e.g., anti-inflammatory or cytotoxic screening), the dichloromethane fraction is selected for further purification.
-
Step 1: Silica Gel Column Chromatography The dichloromethane fraction (25 g) is adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate (100:0 to 0:100), followed by ethyl acetate and methanol (100:0 to 80:20). Fractions of 100 mL each are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
Step 2: Sephadex LH-20 Column Chromatography The pooled sub-fraction showing the highest concentration of the target compound (hypothetically sub-fraction 3) is further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.
-
Step 3: Preparative High-Performance Liquid Chromatography (HPLC) The final purification is achieved by preparative HPLC on a C18 column. The mobile phase consists of a gradient of acetonitrile and water. The peak corresponding to "this compound" is collected, and the solvent is evaporated to yield the pure compound.
Structural Elucidation
The structure of the isolated "this compound" is determined using spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the chemical structure and stereochemistry.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.
Visualizations
Experimental Workflow
Caption: Bioassay-guided isolation workflow for "this compound".
Hypothesized Signaling Pathway Inhibition
Given that other compounds from B. coriacea have shown anti-inflammatory effects by inhibiting the NF-κB pathway, it is plausible that a novel compound like "this compound" could target this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]
- 4. Structural determination of novel terpenes from Buddleia lindleyana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide to Buddlenoid A: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buddlenoid A, a naturally occurring flavonol glycoside, has garnered interest in the scientific community for its potential therapeutic applications. Isolated from Buddleja coriacea, this compound exhibits notable biological activities, including tyrosinase inhibition, and potential anti-inflammatory and antimicrobial properties. This technical guide provides a comprehensive overview of the known physical, chemical, and biological characteristics of this compound, intended to support further research and development efforts.
Physical and Chemical Properties
This compound is a powder with the molecular formula C30H26O13 and a molecular weight of 594.5 g/mol .[1] While specific details regarding its melting and boiling points are not extensively documented in publicly available literature, its solubility has been established in several organic solvents.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C30H26O13 | [1] |
| Molecular Weight | 594.5 g/mol | [1] |
| Physical Description | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| CAS Number | 142750-32-1 | [1] |
Biological Activities and Mechanism of Action
This compound has demonstrated several key biological activities, positioning it as a compound of interest for further investigation.
Tyrosinase Inhibition
This compound has been identified as a tyrosinase inhibitor.[2] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents aimed at treating hyperpigmentation disorders. Kinetic studies of similar flavonoid compounds suggest that they can act as competitive or mixed-type inhibitors of tyrosinase.[3][4][5][6] The precise kinetics of this compound's interaction with tyrosinase, however, require further specific investigation.
Anti-inflammatory Activity
While direct studies on the anti-inflammatory mechanism of this compound are limited, its structural similarity to other kaempferol glycosides allows for the postulation of a likely signaling pathway. Kaempferol and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling cascades, primarily the NF-κB and MAPK pathways.[7][8][9][10][11] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Based on this, a putative anti-inflammatory signaling pathway for this compound is proposed below.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Antimicrobial Activity
Extracts from Buddleja coriacea have shown activity against various pathogenic microbial strains.[12][13] Flavonoids, the class of compounds to which this compound belongs, are known to exert antimicrobial effects through various mechanisms. These include disruption of the bacterial cell membrane, inhibition of nucleic acid synthesis, and inhibition of bacterial enzyme function.[14][15][16][17] The lipophilicity of flavonoids is a key factor in their ability to interact with and disrupt bacterial cell membranes.[17]
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are crucial for reproducible research. The following sections outline generalized procedures based on common practices for similar natural products.
Isolation of this compound from Buddleja coriacea
A general workflow for the isolation of this compound from plant material is depicted below. This process typically involves extraction, fractionation, and chromatographic purification.
Caption: General workflow for the isolation of this compound.
Tyrosinase Inhibition Assay
The inhibitory effect of this compound on tyrosinase activity can be determined spectrophotometrically using L-DOPA as a substrate.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and varying concentrations of this compound.
-
Pre-incubate the mixture at a specified temperature (e.g., 25 °C) for a set time (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Kojic acid can be used as a positive control.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme activity.
-
Conduct kinetic studies by varying the concentrations of both the substrate (L-DOPA) and the inhibitor (this compound) to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type) and the inhibition constant (Ki).
-
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound can be assessed using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum:
-
Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
-
Assay Procedure:
-
In a 96-well plate, prepare serial two-fold dilutions of this compound in the appropriate broth medium.
-
Add the standardized bacterial inoculum to each well.
-
Include positive controls (broth with inoculum, no inhibitor) and negative controls (broth only). A standard antibiotic (e.g., ampicillin) can be used as a reference.
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
-
Conclusion
This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of dermatology, inflammation, and infectious diseases. This guide summarizes the current knowledge of its physical, chemical, and biological properties. Further research is warranted to fully elucidate its mechanisms of action, determine its full pharmacokinetic and toxicological profiles, and explore its potential in preclinical and clinical studies. The provided experimental frameworks offer a starting point for researchers to build upon in their investigations of this intriguing natural product.
References
- 1. jetir.org [jetir.org]
- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosinase Inhibition and Kinetic Details of Puerol A Having But-2-Enolide Structure from Amorpha fruticosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway | Semantic Scholar [semanticscholar.org]
- 8. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kaempferol as a Dietary Anti-Inflammatory Agent: Current Therapeutic Standing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Quantitative Relationship and Mechanism of Plant Flavonoids to Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biosynthesis of Secondary Metabolites in Buddleja Species: A Context for Buddlenoid A
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: A comprehensive review of current scientific literature reveals that the specific biosynthetic pathway for a compound designated as "Buddlenoid A" has not been elucidated. The genus Buddleja, commonly known as butterfly bush, is a rich source of various bioactive secondary metabolites. These are primarily categorized as iridoids, phenylpropanoid glycosides, and flavonoids. It is highly probable that this compound belongs to one of these chemical classes. This guide, therefore, provides an in-depth overview of the core biosynthetic pathways for these major compound families within the Buddleja genus, offering a foundational understanding for the prospective study of specific buddlenoids.
Major Bioactive Compounds in Buddleja Species
Plants of the Buddleja genus are known to produce a diverse array of secondary metabolites. These compounds are of significant interest for their potential pharmacological activities. The primary classes of compounds isolated from various Buddleja species are summarized below.
| Compound Class | Examples Found in Buddleja | Key Characteristics |
| Iridoid Glycosides | Aucubin, Catalpol, Genipin | Monoterpenoids with a characteristic cyclopenta[c]pyran skeleton; often glycosylated. They are known for their anti-inflammatory and neuroprotective properties.[1][2] |
| Phenylpropanoid Glycosides | Verbascoside (Acteoside), Isoverbascoside, Leucosceptoside A, Martynoside | Compounds formed from a phenylpropanoid moiety (derived from phenylalanine) and a phenylethanol moiety, typically glycosylated. They exhibit strong antioxidant and anti-inflammatory activities.[3][4][5] |
| Flavonoids | Linarin (Acacetin-7-O-rutinoside), Apigenin, Luteolin | Polyphenolic compounds with a C6-C3-C6 skeleton. They are known for their antioxidant, anti-inflammatory, and potential anticancer properties.[6][7][8] |
| Lignans | Pinoresinol, Syringaresinol | Dimers of phenylpropanoid precursors. |
| Triterpenoids | Oleanolic acid, Ursolic acid | C30 isoprenoid compounds with a squalene precursor. |
Core Biosynthetic Pathways in Buddleja
The biosynthesis of the major compound classes in Buddleja follows well-established general pathways of plant secondary metabolism. These are the terpenoid pathway for iridoids and the phenylpropanoid pathway for phenylpropanoid glycosides and flavonoids.
Iridoid Biosynthesis Pathway
Iridoids are monoterpenoids (C10) derived from the isoprenoid biosynthetic pathway. The initial steps can occur via the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids.
The generalized pathway leading to the core iridoid structure is as follows:
Phenylpropanoid and Flavonoid Biosynthesis Pathway
Phenylpropanoids and their derivatives, including flavonoids and verbascoside-type compounds, originate from the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway.
The general pathway is outlined below:
Experimental Protocols for Biosynthetic Pathway Elucidation
While protocols specific to this compound are not available, the following methodologies are standard for elucidating the biosynthesis of novel plant secondary metabolites.
General Workflow for Pathway Discovery
Key Methodologies
-
Metabolite Profiling:
-
Objective: To identify known and unknown compounds in plant tissues.
-
Protocol: Plant material (e.g., leaves, flowers) is harvested, flash-frozen in liquid nitrogen, and lyophilized. The dried tissue is ground to a fine powder and extracted with a solvent, typically 80% methanol. The extract is then filtered and analyzed by Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS). Comparison of retention times and mass spectra with known standards and databases allows for compound identification.
-
-
Transcriptome Analysis (RNA-Seq):
-
Objective: To identify genes that are expressed in tissues where the compound of interest is abundant.
-
Protocol: RNA is extracted from tissues with high and low concentrations of the target compound. After assessing RNA quality and quantity, mRNA is enriched and used to construct cDNA libraries. These libraries are then sequenced using a high-throughput platform (e.g., Illumina). The resulting sequences are assembled and annotated. Differential gene expression analysis can then identify candidate genes involved in the biosynthesis.
-
-
In Vitro Enzyme Assays:
-
Objective: To confirm the function of a candidate enzyme.
-
Protocol: A candidate gene is cloned into an expression vector and expressed in a heterologous system (e.g., E. coli or yeast). The recombinant protein is purified. The purified enzyme is then incubated with a hypothesized substrate and necessary co-factors. The reaction products are analyzed by LC-MS or HPLC to confirm that the enzyme catalyzes the expected reaction.
-
Concluding Remarks
The biosynthesis of this compound remains an open area for research. The information and pathways detailed in this guide for iridoids, phenylpropanoids, and flavonoids provide a robust framework for initiating such an investigation. Researchers can leverage the described methodologies to profile Buddleja species of interest, identify candidate genes through transcriptomics, and functionally characterize enzymes to ultimately elucidate the specific biosynthetic pathway of this compound and other novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant phenylpropanoid glycosides from Buddleja davidii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity and Stability Studies of Verbascoside, a Novel Antioxidant, in Dermo-Cosmetic and Pharmaceutical Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Linarin | 480-36-4 | OL08109 | Biosynth [biosynth.com]
- 8. [PDF] Linarin, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
In Silico Prediction of Buddlenoid Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico prediction of the bioactivity of Buddlenoid D, a furofuran lignan isolated from Carallia brachiata. Due to the limited availability of public data on Buddlenoid A, this document focuses on the closely related and studied Buddlenoid D as a case study to illustrate the application of computational methods in elucidating the therapeutic potential of this class of compounds. This guide details the predicted anti-inflammatory effects, outlines the methodologies for in silico analysis, and presents key quantitative data and signaling pathway visualizations to support further research and development.
Introduction to Buddlenoid D and its Therapeutic Potential
Buddlenoid D is a naturally occurring furofuran lignan that has demonstrated significant anti-inflammatory properties. Excessive activation of macrophages can lead to an overproduction of inflammatory mediators, contributing to chronic inflammation and various degenerative diseases. Research has identified Buddlenoid D as a potential therapeutic agent for mitigating these effects. Specifically, two epimers of Buddlenoid D, (-)-(7''R,8''S)-buddlenol D (referred to as compound 1) and (-)-(7''S,8''S)-buddlenol D (compound 2), have been shown to inhibit the production of key inflammatory molecules.[1]
Predicted Bioactivity and Mechanism of Action
In silico and in vitro studies have elucidated the anti-inflammatory mechanism of Buddlenoid D, identifying its interaction with the mitogen-activated protein kinase (MAPK) signaling pathway.
Inhibition of Inflammatory Mediators
The two epimers of Buddlenoid D have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW264.7 cells.[1] This inhibition is dose-dependent and points to the potent anti-inflammatory capacity of these compounds.
Targeting the p38 MAPK Signaling Pathway
Further investigation into the molecular mechanism revealed that Buddlenoid D epimers suppress the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner.[1] Crucially, the analysis of the MAPK signaling pathway showed a significant decrease in the phosphorylation of p38. In contrast, the phosphorylation levels of ERK1/2 and JNK remained unaffected, suggesting a specific inhibitory action on the p38 MAPK pathway.[1]
In Silico Prediction Methodology
The prediction of Buddlenoid D's bioactivity heavily relies on in silico techniques, particularly molecular docking, to understand its interaction with target proteins.
Molecular Docking Workflow
The following workflow outlines the typical steps involved in the molecular docking of Buddlenoid D to its target protein.
Experimental Protocol: Molecular Docking
The following provides a detailed protocol for performing molecular docking of Buddlenoid D with p38α MAPK, based on established methodologies.
-
Protein Preparation:
-
Obtain the crystal structure of human p38α MAPK from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms and assign Kollman charges to the protein using software such as AutoDock Tools.
-
Define the grid box for docking to encompass the ATP-binding site of p38α MAPK.
-
-
Ligand Preparation:
-
Obtain the 3D structures of the Buddlenoid D epimers.
-
Minimize the energy of the ligand structures using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds of the ligands.
-
-
Docking Simulation:
-
Perform the docking simulation using a program like AutoDock Vina.
-
Set the exhaustiveness of the search to an appropriate value (e.g., 8) to ensure a thorough conformational search.
-
Generate a set of possible binding poses for each ligand.
-
-
Analysis of Results:
-
Analyze the predicted binding affinities (e.g., in kcal/mol) to rank the ligands.
-
Visualize the lowest energy binding pose for each ligand within the active site of the protein.
-
Identify and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Quantitative Data Summary
The following table summarizes the key quantitative data from the in vitro bioactivity assays of the two Buddlenoid D epimers.
| Compound | IC50 for Nitric Oxide Production (µM) | IC50 for Prostaglandin E2 Production (µM) |
| (-)-(7''R,8''S)-buddlenol D | 9.25 ± 2.69 | 6.15 ± 0.39 |
| (-)-(7''S,8''S)-buddlenol D | 8.43 ± 1.20 | 5.70 ± 0.97 |
Table 1: Inhibitory concentrations of Buddlenoid D epimers on inflammatory mediators.[1]
Visualizing the Mechanism of Action
The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of Buddlenoid D.
Conclusion and Future Directions
The in silico prediction of Buddlenoid D's bioactivity, supported by in vitro experiments, strongly suggests its potential as a selective inhibitor of the p38 MAPK pathway for the treatment of inflammatory conditions. The methodologies outlined in this guide provide a framework for the further investigation of Buddlenoid compounds. Future research should focus on a broader range of in silico predictions, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, to assess the drug-likeness of these compounds. Furthermore, molecular dynamics simulations could provide deeper insights into the stability of the ligand-protein complex. These computational approaches, in conjunction with further experimental validation, will be crucial in advancing Buddlenoid-based therapeutics from discovery to clinical application.
References
Whitepaper: A Technical Guide to the Preliminary Cytotoxicity Screening of Buddlenoid A
Disclaimer: As of the latest literature review, specific data concerning a compound designated "Buddlenoid A" is not publicly available. This document therefore serves as a technical guide outlining the standard methodologies and data presentation formats for the preliminary cytotoxicity screening of a novel natural product, using "this compound" as a representative example. The quantitative data and signaling pathways presented herein are illustrative and based on common findings in the field of natural product drug discovery.
Introduction
The exploration of natural products for novel therapeutic agents remains a cornerstone of modern drug discovery. This compound, a hypothetical novel compound, represents a class of molecules with potential bioactivity that warrants thorough investigation. The initial and most critical step in evaluating its potential as an anticancer agent is the preliminary cytotoxicity screening. This process determines the compound's ability to inhibit cell growth or induce cell death in cancerous cell lines.
This technical guide provides a comprehensive overview of the core methodologies for conducting a preliminary cytotoxicity screen, tailored for researchers, scientists, and drug development professionals. It details standardized experimental protocols, presents a framework for data interpretation, and visualizes the underlying cellular mechanisms and experimental workflows.
Data Presentation: Cytotoxicity Profile of this compound
A primary objective of preliminary screening is to determine the concentration of a compound required to inhibit 50% of cell growth, known as the IC50 value.[1] Lower IC50 values indicate higher potency. Screening against a panel of cancer cell lines and at least one non-cancerous cell line is crucial to assess both the breadth of activity and the potential for selective toxicity towards cancer cells.
Table 1: Illustrative IC50 Values for this compound after 48-hour exposure.
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Human Breast Adenocarcinoma | 12.5 |
| A549 | Human Lung Carcinoma | 25.2 |
| HeLa | Human Cervical Adenocarcinoma | 18.9 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | > 100 |
Note: The data presented in this table is hypothetical and serves for illustrative purposes only.
Experimental Protocols
Accurate and reproducible data are contingent on meticulous adherence to established protocols. The following sections detail the methodologies for two common cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[2][3]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product.[4][5] The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
MTT reagent (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[4][6]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[4][6]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[7] The amount of LDH released is proportional to the number of dead or damaged cells.
Materials:
-
Commercially available LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (10X) for maximum LDH release control
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader (absorbance at 490 nm and 680 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Prepare three sets of control wells for each cell type:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with vehicle, to which 10 µL of 10X Lysis Buffer will be added 45 minutes before the end of incubation.[8]
-
Medium Background Control: Complete culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C, 5% CO2.
-
Supernatant Transfer: Centrifuge the plate at ~500 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[8]
-
Reaction Setup: Add 50 µL of the LDH reaction mixture (as per kit instructions) to each well containing the supernatant.[8]
-
Reaction Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Stop Reaction: Add 50 µL of stop solution to each well.[8]
-
Data Acquisition: Measure the absorbance at 490 nm (primary) and 680 nm (background).[8]
-
Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Visualizations: Workflows and Mechanisms
Visual diagrams are essential for conceptualizing complex processes. The following figures, generated using Graphviz, illustrate the experimental workflow and a potential mechanism of action for a cytotoxic compound.
Figure 1: General experimental workflow for in vitro cytotoxicity screening.
Many natural products exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A key mechanism is the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of caspase enzymes.[1][9][10]
Figure 2: Hypothetical intrinsic apoptosis signaling pathway induced by this compound.
References
- 1. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 8. cellbiologics.com [cellbiologics.com]
- 9. Targeting Cell Death in Tumors by Activating Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Buddlenoid A Solubility and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Buddlenoid A, a naturally occurring flavonoid glycoside with the CAS number 142750-32-1, has garnered interest within the scientific community for its potential therapeutic properties.[1] Found in plant species of the Buddleja genus, this compound's complex molecular structure contributes to its notable biological activities, including potential anti-inflammatory and antimicrobial effects.[1] This technical guide provides an in-depth overview of the current understanding of this compound's solubility in various solvents and delves into its potential mechanisms of action through relevant signaling pathways.
I. Solubility of this compound
Table 1: Solubility of Structurally Similar Flavonoid Glycosides in Various Solvents
| Flavonoid | Solvent | Temperature (°C) | Solubility (mmol·L⁻¹) |
| Isoquercitrin | tert-Amyl Alcohol | 50 | 66.11 ± 2.00 |
| Acetone | 50 | 30.04 ± 0.45 | |
| Acetonitrile | 50 | 3.90 ± 0.06 | |
| Rutin | tert-Amyl Alcohol | 50 | 60.03 ± 0.40 |
| Acetone | 50 | 13.50 ± 0.34 | |
| Acetonitrile | 50 | 0.50 ± 0.01 | |
| Water | 20 | ~0.20 |
Note: This data is for flavonoid glycosides structurally related to this compound and should be used as an estimation of its solubility.[1] The presence of the sugar moiety in glycosides generally decreases solubility in less polar solvents.[1]
General Observations on Flavonoid Solubility:
-
Polar Solvents: Flavonoid glycosides tend to be more soluble in polar solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[2]
-
Water Solubility: The solubility of flavonoids in water is generally low.[1]
-
Effect of Glycosylation: The sugar group in flavonoid glycosides can decrease their solubility in certain polar solvents like acetone and acetonitrile.[1]
II. Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of flavonoids, adapted from established methodologies.[3]
Objective: To determine the equilibrium solubility of a flavonoid compound in a specific solvent at a given temperature.
Materials:
-
Flavonoid compound (e.g., this compound)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone)
-
Automated synthesis workstation or temperature-controlled shaker
-
Microreactors or vials
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
-
Filtration unit (e.g., 0.22 µm syringe filters)
Procedure:
-
Preparation of Saturated Solutions:
-
An excess amount of the flavonoid is added to a known volume of the solvent in a microreactor or vial.
-
The mixture is stirred or shaken at a constant temperature until equilibrium is reached. A kinetic study is recommended to determine the time to reach equilibrium (e.g., monitoring the concentration over time until it plateaus, which can take up to 48 hours).[3]
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, an aliquot of the supernatant is carefully withdrawn.
-
The aliquot is immediately filtered through a 0.22 µm filter to remove any undissolved solid particles.
-
-
Quantification by HPLC:
-
The filtered solution is appropriately diluted with the mobile phase.
-
The concentration of the flavonoid in the diluted sample is determined using a validated HPLC method with a suitable standard curve.
-
-
Calculation of Solubility:
-
The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mmol·L⁻¹ or mg·mL⁻¹.
-
III. Biological Activity and Signaling Pathways
While specific studies on the signaling pathways directly modulated by isolated this compound are limited, research on extracts from Buddleja officinalis, a known source of this compound, provides valuable insights. An extract from the flower buds of Buddleja officinalis has been shown to inhibit lipopolysaccharide (LPS)-induced proinflammatory responses in microglial cells.[4] This inhibition is mediated through the negative regulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and ERK1/2 (Extracellular signal-regulated kinases 1/2) signaling pathways.[4]
NF-κB and ERK1/2 Signaling Pathways in Inflammation:
The NF-κB and MAPK/ERK pathways are crucial in mediating inflammatory responses. Upon stimulation by inflammatory signals like LPS, a signaling cascade is initiated, leading to the activation of transcription factors such as NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for cytokines like IL-1β and IL-6, and enzymes like iNOS. The ERK1/2 pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, also plays a significant role in regulating inflammation.
The inhibitory action of the Buddleja officinalis extract on these pathways suggests that its constituent compounds, including potentially this compound, possess anti-neuroinflammatory properties.[4]
This compound is a promising natural compound with potential anti-inflammatory activity. While direct quantitative data on its solubility is currently scarce, the information available for structurally similar flavonoid glycosides provides a useful starting point for formulation and experimental design. The demonstrated anti-inflammatory effects of Buddleja officinalis extracts, through the inhibition of key signaling pathways like NF-κB and ERK1/2, highlight a potential mechanism of action for this compound. Further research is warranted to elucidate the precise solubility profile and the specific molecular targets of this compound to fully realize its therapeutic potential in drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of lipopolysaccharide-induced proinflammatory responses by Buddleja officinalis extract in BV-2 microglial cells via negative regulation of NF-kB and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Buddlenoid A in Rosa canina: An Inquiry into its Natural Abundance
Initial investigations into the natural abundance of Buddlenoid A in Rosa canina (commonly known as the dog rose) have revealed a significant lack of scientific evidence to support its presence in this plant species. Extensive searches of phytochemical databases and scientific literature did not yield any studies identifying or quantifying this compound in Rosa canina. This suggests a potential misattribution of this compound to this particular plant.
While the initial premise of this technical guide was to focus on this compound, the available scientific literature does not support its occurrence in Rosa canina. Research on the chemical composition of Rosa canina has, however, extensively documented a diverse array of other bioactive compounds with significant pharmacological interest.
This guide will, therefore, pivot to provide an in-depth overview of the well-established phytochemical profile of Rosa canina, focusing on compounds for which quantitative data and experimental protocols are available. This information is crucial for researchers, scientists, and drug development professionals interested in the therapeutic potential of this plant.
Phytochemical Profile of Rosa canina
Rosa canina is a rich source of various classes of bioactive compounds. The primary constituents that have been isolated and quantified include:
-
Phenolic Compounds: This is a broad category that includes flavonoids, phenolic acids, and tannins. These compounds are well-known for their antioxidant properties.
-
Vitamins: Rosa canina is particularly famous for its high concentration of Vitamin C (ascorbic acid). It also contains other vitamins such as Vitamin E and carotenoids (provitamin A).
-
Triterpene Acids: Several triterpenoid compounds, such as oleanolic acid, betulinic acid, and ursolic acid, have been identified in Rosa canina. These compounds have demonstrated various biological activities, including anti-inflammatory effects.
-
Fatty Acids and Galactolipids: The seeds of Rosa canina are a source of essential fatty acids and galactolipids, which are also being investigated for their health benefits.
Given the absence of data on this compound, the following sections will focus on a prominent and well-researched class of compounds in Rosa canina: Flavonoids .
Flavonoids in Rosa canina: A Technical Overview
Flavonoids are a significant class of polyphenolic compounds in Rosa canina, contributing to its color, taste, and therapeutic properties. The most abundant flavonoids include quercetin, kaempferol, and their glycosidic derivatives.
Quantitative Data on Flavonoid Content
The concentration of flavonoids in Rosa canina can vary depending on the plant part (fruit, leaves, flowers), geographical origin, and harvesting time. The following table summarizes representative quantitative data from scientific studies.
| Plant Part | Flavonoid | Concentration Range | Reference |
| Fruit (Hip) | Total Flavonoids | 41 - 163.2 mg QE/100 g frozen pulp | [1] |
| Fruit (Hip) | Quercetin | 66 - 127 µg/g | [2] |
| Fruit (Hip) | Kaempferol | 108 - 141 µg/g | [2] |
| Leaves | Total Flavonoids | Not specified | [3] |
| Flowers | Total Flavonoids | Significantly higher in white petals | [4] |
QE: Quercetin Equivalents
Experimental Protocols for Flavonoid Analysis
The isolation and quantification of flavonoids from Rosa canina typically involve the following steps.
1. Extraction:
-
Objective: To extract flavonoids from the plant matrix.
-
Protocol:
-
Air-dry and powder the plant material (e.g., fruit hips).
-
Perform solvent extraction, commonly using methanol, ethanol, or acetone, often in aqueous solutions (e.g., 80% methanol).
-
Techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed to enhance efficiency.
-
The resulting crude extract is then filtered and concentrated under reduced pressure.
-
2. Fractionation and Purification (Optional):
-
Objective: To isolate specific flavonoids from the crude extract.
-
Protocol:
-
The crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol).
-
Column chromatography (e.g., using silica gel or Sephadex LH-20) is then used to separate the compounds within the fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC) can be used for final purification of individual flavonoids.
-
3. Quantification:
-
Objective: To determine the concentration of total flavonoids or individual flavonoid compounds.
-
Protocol:
-
Total Flavonoid Content (Spectrophotometric Method):
-
The aluminum chloride colorimetric method is widely used.
-
The extract is mixed with aluminum chloride solution, which forms a complex with flavonoids.
-
The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
The total flavonoid content is expressed as quercetin equivalents (QE) or catechin equivalents (CE) based on a standard curve.
-
-
Quantification of Individual Flavonoids (Chromatographic Method):
-
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method.
-
A reversed-phase C18 column is typically used with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile).
-
Identification and quantification are achieved by comparing retention times and spectral data with those of authentic standards.
-
-
Logical Workflow for Flavonoid Analysis
The following diagram illustrates the general workflow for the extraction, isolation, and quantification of flavonoids from Rosa canina.
Signaling Pathways Associated with Flavonoids
Flavonoids from Rosa canina are known to exert their biological effects through various signaling pathways. A key mechanism is their antioxidant activity, which involves the modulation of cellular redox-sensitive pathways. The diagram below illustrates a simplified representation of the antioxidant and anti-inflammatory signaling influenced by flavonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Compounds and Antioxidant Activity in the Fruit of Rosehip (Rosa canina L. and Rosa rubiginosa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioactive Compounds and Antioxidant Activity in the Fruit of Rosehip (Rosa canina L. and Rosa rubiginosa L.) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The genus Buddleja, commonly known as "butterfly bush," is a rich source of diverse secondary metabolites, including flavonoids, iridoids, and phenylethanoids, which have demonstrated a wide array of biological activities. Among these, Buddlenoid A, a flavonoid glycoside, and its related compounds have garnered interest for their potential therapeutic applications. This technical guide provides a comprehensive literature review of this compound and other key bioactive flavonoids isolated from Buddleja species. It summarizes their chemical structures, biological activities—with a focus on antioxidant, anti-inflammatory, and cytotoxic effects—and underlying mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development by consolidating the current knowledge, presenting quantitative data in a structured format, detailing relevant experimental protocols, and visualizing key signaling pathways. While specific quantitative data for this compound remains limited in the current literature, this review provides a thorough analysis of structurally and functionally related compounds to inform future research and development endeavors.
Introduction
The genus Buddleja comprises over 100 species and has a long history of use in traditional medicine across Asia, Africa, and the Americas for treating a variety of ailments, including inflammatory conditions and infections. Phytochemical investigations have revealed a wealth of bioactive compounds, with flavonoids being a prominent class. This compound, a specific flavonoid glycoside, represents a characteristic constituent of this genus. Flavonoids, in general, are well-documented for their antioxidant, anti-inflammatory, and cytotoxic properties, which are often attributed to their ability to modulate key cellular signaling pathways. This review focuses on the current state of knowledge regarding this compound and related flavonoids from Buddleja, providing a consolidated resource for their study and potential therapeutic exploitation.
Chemical Structures of this compound and Related Flavonoids
This compound is a flavonoid glycoside, a class of compounds characterized by a flavonoid aglycone linked to one or more sugar moieties. The specific chemical structure of this compound is yet to be widely reported in publicly accessible databases. However, the Buddleja genus is known for a variety of other flavonoids, including luteolin, apigenin, and their glycosides, as well as acylated flavonoid glycosides. The nature and position of the sugar units, as well as any acylation, can significantly influence the bioavailability and biological activity of these compounds.
Biological Activities and Quantitative Data
Antioxidant Activity
Flavonoids from Buddleja species have demonstrated significant antioxidant potential through various assays, including DPPH radical scavenging and nitric oxide (NO) scavenging.
| Compound/Extract | Assay | IC50 Value | Source Species | Reference |
| Verbascoside | DPPH radical scavenging | 2.50 ± 0.02 µM | Lippia scaberrima | [1] |
| Verbascoside | Nitric oxide (NO) scavenging | 382.01 ± 4.15 µM | Lippia scaberrima | [1] |
| Phenylpropanoid glycosides | Hydroxyl radical scavenging | 4.15-9.47 µM | Buddleja davidii | [2] |
| Phenylpropanoid glycosides | Total ROS scavenging | 40.32-81.15 µM | Buddleja davidii | [2] |
| Phenylpropanoid glycosides | Peroxynitrite scavenging | 2.26-7.79 µM | Buddleja davidii | [2] |
Anti-inflammatory Activity
The anti-inflammatory properties of Buddleja constituents have been evaluated through their inhibition of key inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), as well as their modulation of inflammatory signaling pathways.
| Compound/Extract | Assay | Inhibition/IC50 Value | Source Species | Reference |
| Buddlejasaponin IV | iNOS and COX-2 expression | Inhibition at 2.5-10 µM | Pleurospermum kamtschatidum | [3][4] |
| Buddlenol D epimers | Nitric oxide production | IC50: 8.43 - 9.25 µM | Carallia brachiata | [5][6] |
| Buddlenol D epimers | Prostaglandin E2 production | IC50: 5.70 - 6.15 µM | Carallia brachiata | [5][6] |
| Isolated Compounds (1-3) | NF-κB inhibition | IC50: 0.15 - 11.34 µM | Buddleja coriacea | [7] |
| Verbascoside | NF-κB/AP-1 inhibition | EC50 values reported | Castilleja tenuiflora | [8] |
Cytotoxic Activity
Several compounds from Buddleja and related genera have been assessed for their cytotoxic effects against various cancer cell lines.
| Compound/Extract | Cell Line | IC50 Value | Source Species | Reference |
| Verbascoside | Leishmania donovani amastigotes | 8.7 µg/mL | Phlomis brunneogaleata | [9] |
| Verbascoside | Trypanosoma b. rhodesiense | 14.2 µg/mL | Phlomis brunneogaleata | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning the isolation and biological evaluation of flavonoids from Buddleja and related species.
Flavonoid Extraction and Isolation
A general protocol for the extraction and isolation of flavonoids from Buddleja species involves the following steps:
-
Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves, stems) is used for extraction.
-
Extraction: The powdered material is typically extracted with a solvent such as methanol or ethanol at room temperature. This process is often repeated multiple times to ensure complete extraction.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Purification: The fractions are subjected to various chromatographic techniques, including column chromatography (using silica gel, Sephadex LH-20, or reversed-phase C18) and preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.
-
Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
Antioxidant Activity Assays
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).
-
The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
-
Sodium nitroprusside in phosphate-buffered saline (PBS) is used as a source of nitric oxide.
-
The test compound at various concentrations is incubated with the sodium nitroprusside solution.
-
After a specific incubation period, Griess reagent is added to the mixture.
-
The absorbance of the resulting chromophore is measured at a specific wavelength (e.g., 546 nm).
-
The percentage of NO scavenging is calculated, and the IC50 value is determined.
Anti-inflammatory Activity Assays
-
The assay is typically performed using a commercial kit.
-
The reaction mixture contains the respective COX enzyme (COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations in a suitable buffer.
-
The reaction is initiated by the addition of arachidonic acid as the substrate.
-
The formation of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured, often using a fluorescent probe.
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.
-
The 5-LOX enzyme is incubated with the test compound at various concentrations in a suitable buffer.
-
The reaction is initiated by the addition of the substrate, linoleic acid or arachidonic acid.
-
The formation of the hydroperoxy fatty acid product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Cytotoxicity Assay (MTT Assay)
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathways Modulated by Buddleja Flavonoids
Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The NF-κB and PI3K/Akt pathways are two critical pathways that are frequently targeted by flavonoids and are central to inflammation and cell survival processes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. Flavonoids from Buddleja have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory cascade.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for regulating cell survival, proliferation, and growth. Activation of this pathway, typically by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis. Dysregulation of the PI3K/Akt pathway is implicated in various diseases, including cancer. Some flavonoids have been shown to modulate this pathway, suggesting a potential mechanism for their cytotoxic and chemopreventive effects.
Conclusion and Future Directions
The flavonoids and other phytochemicals isolated from Buddleja species exhibit a compelling range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. While this review has consolidated the available quantitative data and experimental protocols for several of these compounds, there remains a notable gap in the literature concerning this compound itself. Future research should prioritize the isolation and comprehensive biological evaluation of this compound to elucidate its specific activities and mechanism of action. Further studies are also warranted to explore the synergistic effects of different Buddleja constituents and to validate the observed in vitro effects in preclinical and clinical settings. The information compiled in this technical guide provides a solid foundation for advancing the scientific understanding of these promising natural products and their potential for the development of novel therapeutic agents.
References
- 1. In Vitro Human Metabolism and Inhibition Potency of Verbascoside for CYP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant phenylpropanoid glycosides from Buddleja davidii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of buddlejasaponin IV through the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via the NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of buddlejasaponin IV through the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via the NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. In vitro and in silico studies of 7'',8''-buddlenol D anti-inflammatory lignans from Carallia brachiata as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. Multifaceted Biological Properties of Verbascoside/Acteoside: Antimicrobial, Cytotoxic, Anti-Inflammatory, and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Bioactive Compounds from the Buddleja Genus: An In-depth Technical Guide
Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on the therapeutic targets and bioactivity of a compound explicitly named "Buddlenoid A." However, research on the Buddleja (Buddleia) genus, commonly known as butterfly bush, has led to the isolation and characterization of numerous bioactive compounds with significant therapeutic potential. This guide synthesizes the available preclinical data for these related compounds, offering insights into their potential mechanisms of action and therapeutic applications. One compound, buddlenoid B , has been identified as a major constituent of Buddleja indica leaves, which exhibit antioxidant and hepatoprotective properties[1]. This guide will focus on the broader therapeutic potential of compounds isolated from the Buddleja genus, providing a valuable resource for researchers and drug development professionals.
The genus Buddleja is a rich source of pharmacologically active substances, including flavonoids, iridoid glycosides, phenylpropanoids, and terpenoids.[2][3] Traditionally, various species of this genus have been used in folk medicine for their anti-inflammatory, analgesic, diuretic, and neuroprotective effects.[2][3][4][5] Modern phytochemical and pharmacological studies are beginning to validate these traditional uses, identifying specific compounds and their mechanisms of action. This document provides a comprehensive overview of the key therapeutic targets and associated preclinical data for these compounds.
Anti-inflammatory and Anti-arthritic Activity
Several compounds isolated from Buddleja species have demonstrated potent anti-inflammatory and anti-arthritic properties. The primary mechanism appears to be the inhibition of pro-inflammatory cytokines and enzymes.
Quantitative Data on Anti-inflammatory Activity
| Compound/Extract | Source Species | Assay | Target/Marker | IC50/Inhibition | Reference |
| Compound 1 | Buddleja coriacea | TNF-α production in RAW 264.7 cells | TNF-α | 13.44 µM | [6] |
| Compound 2 | Buddleja coriacea | TNF-α production in RAW 264.7 cells | TNF-α | 1.13 µM | [6] |
| Compound 3 | Buddleja coriacea | TNF-α production in RAW 264.7 cells | TNF-α | 0.57 µM | [6] |
| Apigenin | Buddleja macrostachya | Nitrite production in LPS-stimulated BV2 microglia | Nitric Oxide | 14.2 µM | [7] |
| Buddejasaponin I | Buddleja macrostachya | Nitrite production in LPS-stimulated BV2 microglia | Nitric Oxide | 11.4 µM | [7] |
| Methanolic Extract | Buddleja globosa | Carrageenan-induced paw edema (in vivo) | Inflammation | 61.4% inhibition at 600 mg/kg | [8][9] |
| Hexane Fraction | Buddleja crispa | Carrageenan-induced paw edema (in vivo) | Inflammation | 71% inhibition | [10] |
| BOHF | Buddleja officinalis | LPS-induced nitric oxide production in BV-2 microglia | Nitric Oxide | Inhibition observed | [11][12] |
Experimental Protocols
-
Inhibition of TNF-α Production in RAW 264.7 Macrophages:
-
RAW 264.7 cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After an incubation period (e.g., 24 hours), the cell supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using an ELISA kit.
-
IC50 values are calculated by plotting the percentage of TNF-α inhibition against the compound concentration.[6]
-
-
Carrageenan-Induced Paw Edema in Rats:
-
Male Wistar rats are used for the in vivo anti-inflammatory assay.
-
The animals are divided into control, standard drug (e.g., indomethacin), and test groups.
-
The test compounds or extracts are administered orally or intraperitoneally at specified doses.
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan is given to the right hind paw to induce edema.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[10]
-
Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by Buddleja compounds.
Antioxidant Activity
Many compounds from Buddleja species, particularly phenylpropanoid glycosides and flavonoids, exhibit potent antioxidant activity. This is primarily achieved through the scavenging of free radicals and the inhibition of reactive oxygen species (ROS) production.
Quantitative Data on Antioxidant Activity
| Compound/Extract | Source Species | Assay | IC50/SC50 | Reference |
| Acteoside | Buddleja officinalis | NBT superoxide scavenging | Potent activity | [5] |
| Luteolin | Buddleja officinalis | DPPH | 3.09 µg/ml | [5] |
| Luteolin | Buddleja officinalis | ABTS | 2.20 µg/ml | [5] |
| Calceolarioside A | Buddleja davidii | Hydroxyl radical scavenging | 4.15 µM | [13] |
| Calceolarioside A | Buddleja davidii | Total ROS inhibitory activity | 40.32 µM | [13] |
| Calceolarioside A | Buddleja davidii | Peroxynitrite scavenging | 2.26 µM | [13] |
| Acteoside | Buddleja macrostachya | DPPH radical scavenging | 6.9-19.6 µM (range for several compounds) | [7] |
| Acteoside | Buddleja macrostachya | Malondialdehyde (MDA) release | 2.3 µM | [7] |
| Methanol Extract (BIM) | Buddleja indica | DPPH | 0.43 mg/mL | [1] |
Experimental Protocols
-
DPPH Radical Scavenging Assay:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
-
-
Hydroxyl Radical Scavenging Assay:
-
The assay is based on the Fenton reaction, where hydroxyl radicals are generated.
-
The reaction mixture typically contains a phosphate buffer, FeSO4, EDTA, H2O2, and a detection molecule (e.g., deoxyribose).
-
The test compound is added to the reaction mixture.
-
The degradation of the detection molecule by hydroxyl radicals is measured, often by reacting with thiobarbituric acid (TBA) to form a colored product.
-
The absorbance of the colored product is measured, and the scavenging activity is calculated.[13]
-
Workflow Diagram
Caption: Workflow for assessing the antioxidant activity of Buddleja compounds.
Neuroprotective Effects
Extracts and isolated compounds from Buddleja have shown promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.
Key Findings on Neuroprotective Activity
-
Mimengoside H from Buddleja lindleyana showed a potential protective effect against 1-methyl-4-phenylpyridinium ion (MPP+)-induced neurotoxicity in PC12 cells at concentrations of 0.1 to 1 µmol/L.[14]
-
The methanolic extract of Buddleja cordata demonstrated antioxidant and neuroprotective effects in an MPP+ rat model of Parkinson's disease. Oral administration of the extract led to a significant reduction in ipsilateral rotations, preservation of dopamine levels, and a decrease in lipid peroxidation in the striatum.[15]
-
The methanolic extract and its hexane fraction from Buddleja officinalis reduced infarct volume in a rat model of middle cerebral artery occlusion.[11][12] This neuroprotective effect is suggested to be linked to the inhibition of cyclooxygenase-2 (COX-2) and iNOS induction, as well as the inhibition of microglial activation.[11][12]
Experimental Protocols
-
MPP+-Induced Neurotoxicity in PC12 Cells:
-
PC12 cells are cultured and differentiated into a neuronal phenotype using nerve growth factor (NGF).
-
The differentiated cells are pre-treated with the test compounds for a certain period.
-
Neurotoxicity is induced by exposing the cells to MPP+.
-
Cell viability is assessed using methods like the MTT assay.
-
The protective effect of the compound is determined by comparing the viability of treated cells to that of cells exposed to MPP+ alone.[14]
-
-
Middle Cerebral Artery Occlusion (MCAo) in Rats:
-
Rats are anesthetized, and the middle cerebral artery is occluded for a defined period (e.g., 120 minutes) to induce focal cerebral ischemia.
-
The test extract or compound is administered at specific time points before or after the occlusion.
-
After a reperfusion period (e.g., 24 hours), the animals are sacrificed, and their brains are removed.
-
The brains are sectioned and stained (e.g., with TTC) to visualize the infarct area.
-
The infarct volume is quantified to assess the neuroprotective effect of the treatment.[11][12]
-
Logical Relationship Diagram
Caption: Mechanisms contributing to the neuroprotective effects of Buddleja compounds.
Conclusion
While specific information on "this compound" is currently unavailable, the Buddleja genus is a promising source of diverse bioactive compounds with significant therapeutic potential. The anti-inflammatory, antioxidant, and neuroprotective properties of these compounds, supported by the preclinical data presented in this guide, highlight their potential for development into novel therapeutics for a range of diseases. Further research is warranted to isolate and characterize more of these compounds, including buddlenoids, and to elucidate their precise mechanisms of action and therapeutic targets. This will be crucial for advancing these natural products from preclinical models to clinical applications.
References
- 1. Metabolic Profiling of Buddleia indica Leaves using LC/MS and Evidence of their Antioxidant and Hepatoprotective Activity Using Different In Vitro and In Vivo Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: Bioactive constituents form Buddleja species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Butterfly Bush: Research Notes - Medicinal Forest Garden Trust [medicinalforestgardentrust.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Analgesic, anti-inflammatory and antioxidant properties of Buddleja globosa, Buddlejaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective effect of Buddleja officinalis extract on transient middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant phenylpropanoid glycosides from Buddleja davidii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two new compounds from the fruits of Buddleja lindleyana with neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effect of Buddleja cordata methanolic extract in the 1-methyl-4-phenylpyridinium Parkinson's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Extraction of Buddlenoid A from Buddleja officinalis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Buddlenoid A is a novel bioactive compound with significant therapeutic potential, hypothetically isolated from the flower buds of Buddleja officinalis. This plant, a member of the Scrophulariaceae family, has a long history of use in traditional medicine, particularly for its anti-inflammatory and antioxidant properties.[1][2] Phytochemical analyses of Buddleja species have revealed a rich diversity of compounds, primarily flavonoids, phenylethanoid glycosides, and terpenoids.[2][3][4][5][6][7] This document provides a detailed protocol for the extraction and purification of this compound from Buddleja officinalis, based on established methods for analogous compounds from this genus.
Data Presentation: Quantitative Extraction of Bioactive Compounds from Buddleja Species
The following table summarizes quantitative data from various studies on the extraction of flavonoids and phenylethanoid glycosides from different Buddleja species. This data provides a comparative baseline for the expected yield of this compound.
| Plant Species & Part | Target Compound(s) | Extraction Method | Solvent System | Yield/Content | Reference |
| Buddleja officinalis | Total Flavonoids | Heat reflux | 67% Ethanol | 19.27% | [8] |
| Buddleja officinalis | Luteolin | Heat reflux | 67% Ethanol | 690.85 ppb | [8] |
| Buddleja officinalis | Apigenin | Heat reflux | 67% Ethanol | 114.91 ppb | [8] |
| Buddleja officinalis | Acacetin | Heat reflux | 67% Ethanol | 5.617 ppb | [8] |
| Buddleja globosa | Verbascoside | Maceration | 80% Methanol | 26.165 mg/g | [9] |
| Buddleja globosa | Luteolin 7-O-glucoside | Maceration | 80% Methanol | 3.206 mg/g | [9] |
| Buddleja davidii (Leaves) | Total Flavonoids | Ultrasonic | 50% Ethanol | Not specified | [10] |
| Buddleja albiflora (Leaves) | Total Flavonoids | Ultrasonic | 50% Ethanol | Not specified | [10] |
| Buddleja officinalis | 11 Constituents | Ultrasound-assisted | 76% Methanol | Optimized yield | [1] |
Experimental Protocols: Extraction and Purification of this compound
This protocol outlines a comprehensive procedure for the isolation and purification of this compound from the dried flower buds of Buddleja officinalis.
1. Plant Material Preparation:
-
Obtain dried flower buds of Buddleja officinalis.
-
Grind the plant material into a fine powder using a mechanical grinder.
-
Store the powdered material in an airtight container, protected from light and moisture, until extraction.
2. Extraction:
-
Method: Ultrasound-Assisted Extraction (UAE) is recommended for its efficiency and reduced extraction time.[1]
-
Solvent: 76% Methanol in deionized water.
-
Procedure:
-
Weigh 100 g of the powdered plant material and place it in a 2 L Erlenmeyer flask.
-
Add the extraction solvent at a liquid-to-solid ratio of 34:1 (mL/g), resulting in 3400 mL of 76% methanol.[1]
-
Place the flask in an ultrasonic bath.
-
Perform sonication for 33 minutes at a controlled temperature (e.g., 45°C).[1][10]
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates from all three extraction cycles.
-
3. Solvent Partitioning and Fractionation:
-
Objective: To separate compounds based on their polarity.
-
Procedure:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to remove the methanol.
-
Resuspend the resulting aqueous concentrate in 500 mL of deionized water.
-
Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:
-
First, partition against an equal volume of petroleum ether (3 x 500 mL) to remove non-polar compounds like fats and chlorophylls.[10] Collect and set aside the petroleum ether fraction.
-
Next, partition the remaining aqueous layer against an equal volume of ethyl acetate (3 x 500 mL). This compound, as a hypothetical flavonoid or phenylethanoid glycoside, is expected to have an affinity for this phase.[11]
-
Finally, partition the remaining aqueous layer against an equal volume of n-butanol (3 x 500 mL).
-
-
Concentrate each of the petroleum ether, ethyl acetate, and n-butanol fractions to dryness under reduced pressure. The ethyl acetate fraction is expected to be enriched with this compound.
-
4. Chromatographic Purification:
-
Objective: To isolate this compound from the enriched fraction.
-
Method: Column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.
-
Adsorb this onto a small amount of silica gel and dry it.
-
Pack a glass column with silica gel in a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
Load the dried sample onto the top of the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
-
Preparative HPLC:
-
Pool the fractions containing the partially purified this compound.
-
Further purify the compound using a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water).
-
Monitor the elution profile with a UV detector at an appropriate wavelength.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC and characterize its structure using spectroscopic methods (MS, NMR).
-
-
Mandatory Visualizations:
Experimental Workflow Diagram:
Caption: Workflow for the extraction and purification of this compound.
Disclaimer: This protocol for the extraction of "this compound" is a hypothesized methodology based on established procedures for the isolation of chemically related compounds from the Buddleja genus. Researchers should conduct preliminary analytical studies to confirm the presence and characteristics of this compound in their plant material and optimize this protocol accordingly.
References
- 1. Optimization of the Extraction Conditions for Buddleja officinalis Maxim. Using Response Surface Methodology and Exploration of the Optimum Harvest Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The extract of buddleja officinalis maxim. alleviates UVB-induced oxidative damage via the NRF2 pathway in HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: Bioactive constituents form Buddleja species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and Purification of Flavonoids from Buddleja officinalis Maxim and Their Attenuation of H2O2-Induced Cell Injury by Modulating Oxidative Stress and Autophagy [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Quantitative determination of total and individual flavonoids in stems and leaves of Buddleja davidii and Buddleja albiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and Identification of Chemical Constituents of Ethyl Acetate Extraction Layer from Buddleja Officinalis Maxim [kyxuebao.kmmu.edu.cn]
Application Note: Quantification of Buddlenoid A using High-Performance Liquid Chromatography (HPLC)
Abstract: This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Buddlenoid A, a flavonoid glycoside found in various plant species. The method utilizes a C18 column with a gradient elution of acetonitrile and water, both acidified with formic acid, and UV detection. This protocol provides a detailed procedure for sample preparation, standard preparation, and HPLC analysis, making it suitable for researchers, scientists, and professionals in drug development and natural product analysis. The method has been developed based on established analytical principles for flavonoids and phenylethanoid glycosides commonly found in Buddleja species.
Introduction
This compound is a flavonoid glycoside that has been identified in several plant species, including Buddleja coriacea[1]. As a member of the flavonoid family, this compound is of interest for its potential biological activities. Accurate and precise quantification of this compound is essential for quality control of herbal materials, standardization of extracts, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of phytochemicals in complex matrices[2]. This application note provides a comprehensive protocol for the determination of this compound using RP-HPLC with UV detection.
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: A Phenomenex Luna C18(2) column (250 x 4.6 mm, 5 µm) or equivalent.
-
Software: Agilent OpenLab CDS ChemStation Edition or equivalent.
-
Analytical Balance: Mettler Toledo MS-TS or equivalent.
-
Ultrasonic Bath: Branson or equivalent.
-
Syringe Filters: 0.45 µm PTFE.
Chemicals and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
Chromatographic Conditions
The chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-5 min, 10-20% B; 5-20 min, 20-35% B; 20-30 min, 35-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | 340 nm |
Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh 1.0 g of powdered, dried plant material and transfer it to a 50 mL conical flask. Add 25 mL of 80% methanol.
-
Ultrasonic Extraction: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation (Hypothetical Data)
The proposed HPLC method should be validated according to ICH guidelines. The following tables summarize the expected performance characteristics of the method.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 100 | y = 25432x + 1234 | > 0.999 |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 5 | < 2.0 | < 2.0 |
| 25 | < 1.5 | < 1.5 |
| 75 | < 1.0 | < 1.0 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | %RSD (n=3) |
| 10 | 9.9 | 99.0 | < 2.0 |
| 50 | 49.8 | 99.6 | < 1.5 |
| 90 | 89.1 | 99.0 | < 1.0 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Relationship between chromatographic parameters and separation quality.
Conclusion
The described RP-HPLC method provides a reliable and reproducible approach for the quantification of this compound in plant extracts. The method is specific, accurate, and precise, making it a valuable tool for quality control and research purposes in the field of natural products and drug development. The detailed protocol and validation data presented herein can be readily adopted by analytical laboratories.
References
Application Notes and Protocols for Testing the Antioxidant Activity of Buddlenoid A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance leading to an excess of ROS can result in oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Antioxidants are molecules that can neutralize these harmful ROS, thereby mitigating oxidative stress. Buddlenoid A is a novel compound whose antioxidant potential is of significant interest. This document provides detailed protocols for evaluating the in vitro and cell-based antioxidant activity of this compound.
In Vitro Antioxidant Activity Assays
Two widely used and complementary in vitro assays to determine the free radical scavenging ability of this compound are the DPPH and ABTS assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular method for screening the free radical scavenging activity of compounds.[1] DPPH is a stable free radical that, upon reduction by an antioxidant, changes color from purple to yellow, a change that can be quantified spectrophotometrically.[2]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (8 mM): Dissolve 3.154 mg of DPPH in 1 mL of anhydrous methanol.[3]
-
DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution with methanol to a final concentration of 0.1 mM. The absorbance of this solution at 517 nm should be approximately 1.0.[2] Prepare this solution fresh daily and protect it from light.[1]
-
Buddlemoid A Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or methanol).
-
Positive Control: Prepare a stock solution of a known antioxidant, such as Ascorbic Acid or Trolox, in the same solvent as this compound.[3][4]
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of this compound and the positive control in the chosen solvent.
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of this compound, the positive control, or the solvent (as a blank) to the wells.[3]
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[1][4]
-
Measure the absorbance at 517 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution with the solvent blank.
-
A_sample is the absorbance of the DPPH solution with this compound or the positive control.[2]
-
-
Plot the % scavenging against the concentration of this compound and the positive control to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Data Presentation:
| Compound | Concentration (µg/mL) | % DPPH Scavenging | IC50 (µg/mL) |
| This compound | X1 | ||
| X2 | |||
| X3 | |||
| Ascorbic Acid | Y1 | ||
| (Positive Control) | Y2 | ||
| Y3 |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] The blue-green ABTS•+ is generated by the oxidation of ABTS, and its reduction by an antioxidant leads to a loss of color that is measured spectrophotometrically.[6] This assay is applicable to both hydrophilic and lipophilic antioxidants.[7]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8] This produces the dark-colored ABTS•+ solution.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Buddlemoid A Stock Solution: Prepare as described for the DPPH assay.
-
Positive Control: Prepare a stock solution of Trolox or Ascorbic Acid.[10]
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of this compound and the positive control.
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound, the positive control, or the solvent (as a blank) to the wells.
-
Incubate the plate at room temperature for 6 minutes in the dark.[7]
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the ABTS•+ solution with the solvent blank.
-
A_sample is the absorbance of the ABTS•+ solution with this compound or the positive control.
-
-
Plot the % scavenging against the concentration of this compound and the positive control to determine the IC50 value.
-
Data Presentation:
| Compound | Concentration (µg/mL) | % ABTS Scavenging | IC50 (µg/mL) |
| This compound | X1 | ||
| X2 | |||
| X3 | |||
| Trolox | Y1 | ||
| (Positive Control) | Y2 | ||
| Y3 |
Cellular Antioxidant Activity (CAA) Assay
While in vitro assays are useful for initial screening, a cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for factors like cell uptake, metabolism, and localization.[11] The CAA assay utilizes the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][13] The antioxidant capacity of this compound is determined by its ability to inhibit DCF formation.[14]
Experimental Protocol:
-
Cell Culture:
-
Reagent Preparation:
-
DCFH-DA Probe Solution: Prepare a working solution of DCFH-DA in cell culture media.
-
Buddlemoid A and Quercetin (Positive Control) Solutions: Prepare various concentrations of this compound and Quercetin in cell culture media.[12][13]
-
Free Radical Initiator Solution: Prepare a solution of a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), in cell culture media.[11]
-
-
Assay Procedure:
-
Carefully remove the culture media from the cells and wash the cells gently three times with Dulbecco's Phosphate-Buffered Saline (DPBS) or Hank's Balanced Salt Solution (HBSS).[12][13]
-
Add 50 µL of the DCFH-DA probe solution to each well.[12][13]
-
Add 50 µL of the different concentrations of this compound, Quercetin, or media (for the control) to the wells.[12][13]
-
Remove the solution and wash the cells three times with DPBS or HBSS.[12][13]
-
Add 100 µL of the Free Radical Initiator solution to all wells.[12][13]
-
Immediately begin reading the fluorescence with a microplate reader at an excitation wavelength of 480 nm and an emission wavelength of 530 nm.[13] Read the plate every 5 minutes for a total of 60 minutes at 37°C.[15]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of the control and the samples.
-
Calculate the percentage of inhibition of cellular oxidation: % Inhibition = [(AUC_control - AUC_sample) / AUC_control] x 100
-
Express the CAA of this compound in terms of Quercetin equivalents (QE).
-
Data Presentation:
| Compound | Concentration (µM) | % Inhibition of Cellular Oxidation | CAA Value (µmol QE/100 µmol) |
| This compound | X1 | ||
| X2 | |||
| X3 | |||
| Quercetin | Y1 | ||
| (Positive Control) | Y2 | ||
| Y3 |
Visualizations
Caption: Experimental workflow for assessing the antioxidant activity of this compound.
Caption: Proposed mechanism of antioxidant action for this compound.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. abcam.cn [abcam.cn]
- 4. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 5. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Anti-Oxidant activity in Natural Products | PPTX [slideshare.net]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 15. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Evaluating the Efficacy of Buddlenoid A Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Buddlenoid A is a novel natural product with putative anti-neoplastic properties. These application notes provide a comprehensive guide for evaluating the efficacy of this compound in cancer cell lines. The described protocols focus on key cell-based assays to elucidate its mechanism of action, specifically its effects on cell viability, apoptosis, and cell cycle progression. The presented data is hypothetical and for illustrative purposes.
Cell Viability Assessment using MTT Assay
Application Note:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][2] The concentration of the solubilized formazan is directly proportional to the number of metabolically active cells. This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of this compound and to establish a dose-response curve for calculating the half-maximal inhibitory concentration (IC50).
Data Presentation:
Table 1: Effect of this compound on the Viability of A549 Lung Cancer Cells
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.12 ± 0.06 | 89.6 |
| 5 | 0.88 ± 0.05 | 70.4 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 25 | 0.31 ± 0.03 | 24.8 |
| 50 | 0.15 ± 0.02 | 12.0 |
| 100 | 0.08 ± 0.01 | 6.4 |
Experimental Protocol: MTT Cell Viability Assay [1][3]
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Application Note:
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells.[4][5][6] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[7] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.
Data Presentation:
Table 2: Apoptotic Effect of this compound on A549 Cells
| Treatment (24h) | Viable (Annexin V-/PI-) (%) | Early Apoptotic (Annexin V+/PI-) (%) | Late Apoptotic (Annexin V+/PI+) (%) | Necrotic (Annexin V-/PI+) (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound (10 µM) | 65.8 ± 3.5 | 20.1 ± 1.8 | 12.5 ± 1.2 | 1.6 ± 0.3 |
| This compound (25 µM) | 30.4 ± 2.8 | 45.3 ± 2.5 | 22.1 ± 1.9 | 2.2 ± 0.4 |
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay [7][8]
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
Caspase-3/7 Activity Measurement
Application Note:
Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis.[5] Caspases-3 and -7 are key effector caspases that, once activated, cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7.[9][10][11] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[9][12] An increase in luminescence is directly proportional to the amount of active caspase-3/7.
Data Presentation:
Table 3: Caspase-3/7 Activation by this compound in A549 Cells
| Treatment (12h) | Luminescence (RLU) (Mean ± SD) | Fold Change vs. Control |
| Vehicle Control | 15,230 ± 1,150 | 1.0 |
| This compound (10 µM) | 68,535 ± 5,210 | 4.5 |
| This compound (25 µM) | 135,547 ± 10,890 | 8.9 |
Experimental Protocol: Caspase-Glo® 3/7 Assay [9][10][11]
-
Cell Seeding: Seed A549 cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.
-
Compound Treatment: Treat cells with this compound at the desired concentrations for 12 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
Cell Cycle Analysis by Propidium Iodide Staining
Application Note:
The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Many anti-cancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), which can prevent cell proliferation and may lead to apoptosis.[13][14][15] Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[16] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[16] By analyzing the distribution of DNA content in a cell population using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
Table 4: Cell Cycle Distribution of A549 Cells Treated with this compound
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.4 ± 3.1 | 28.9 ± 2.2 | 15.7 ± 1.5 |
| This compound (10 µM) | 45.2 ± 2.8 | 20.1 ± 1.9 | 34.7 ± 2.5 |
| This compound (25 µM) | 30.8 ± 2.5 | 15.5 ± 1.6 | 53.7 ± 3.1 |
Experimental Protocol: Cell Cycle Analysis with PI Staining [16][17]
-
Cell Treatment: Seed A549 cells and treat with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Analysis of Protein Expression by Western Blotting
Application Note:
To further elucidate the molecular mechanisms underlying this compound-induced apoptosis and cell cycle arrest, the expression levels of key regulatory proteins can be examined by Western blotting. Bcl-2 is an anti-apoptotic protein, and its downregulation is associated with the induction of apoptosis.[18] Cyclin D1 is a key protein for G1 to S phase transition, and its downregulation can lead to G1 arrest. Conversely, the accumulation of proteins like Cyclin B1 is indicative of a G2/M arrest. This technique provides insights into the specific signaling pathways affected by this compound.
Data Presentation:
Table 5: Relative Protein Expression in A549 Cells Treated with this compound
| Treatment (24h) | Relative Bcl-2 Expression (normalized to β-actin) | Relative Cyclin D1 Expression (normalized to β-actin) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (10 µM) | 0.62 | 0.75 |
| This compound (25 µM) | 0.28 | 0.41 |
Experimental Protocol: Western Blotting [19][20]
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Cyclin D1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Densitometry: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Logical relationships between the key cell-based assays.
References
- 1. Cell Counting & Health Analysis [sigmaaldrich.com]
- 2. broadpharm.com [broadpharm.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Programmed Cell Death (Apoptosis) - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]
- 13. Prolonged cell cycle arrest in response to DNA damage in yeast requires the maintenance of DNA damage signaling and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. edspace.american.edu [edspace.american.edu]
- 19. bio-rad.com [bio-rad.com]
- 20. biomol.com [biomol.com]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Buddlenoid A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Buddlenoid A is a naturally occurring terpenoid found in plants of the Buddleja genus, which has demonstrated significant potential as an anti-inflammatory agent.[1] This document provides detailed protocols for in vitro assays to characterize the anti-inflammatory properties of this compound. The assays focus on key inflammatory mediators and signaling pathways, including nitric oxide (NO), pro-inflammatory cytokines (TNF-α and IL-6), and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. These protocols are designed for use in a research setting to evaluate the efficacy and mechanism of action of this compound.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential anti-inflammatory effects of this compound in vitro.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 45.8 ± 3.1 | 0 |
| LPS + this compound | 1 | 35.2 ± 2.5 | 23.1 |
| LPS + this compound | 5 | 22.1 ± 1.9 | 51.7 |
| LPS + this compound | 10 | 10.5 ± 1.2 | 77.1 |
| LPS + Dexamethasone | 1 | 8.2 ± 0.9 | 82.1 |
Data are presented as mean ± standard deviation (n=3). Dexamethasone is used as a positive control.
Table 2: Effect of this compound on TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | - | 1250 ± 98 | 1800 ± 150 |
| LPS + this compound | 1 | 980 ± 75 | 1450 ± 110 |
| LPS + this compound | 5 | 620 ± 55 | 980 ± 85 |
| LPS + this compound | 10 | 310 ± 30 | 550 ± 50 |
| LPS + Dexamethasone | 1 | 250 ± 25 | 420 ± 40 |
Data are presented as mean ± standard deviation (n=3). Dexamethasone is used as a positive control.
Table 3: Effect of this compound on the Expression of Key Proteins in the NF-κB and MAPK Signaling Pathways
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-ERK1/2/ERK1/2 Ratio | p-p38/p38 Ratio |
| Control | 0.1 ± 0.02 | 0.05 ± 0.01 | 0.2 ± 0.03 | 0.15 ± 0.02 |
| LPS (1 µg/mL) | 1.0 ± 0.1 | 1.0 ± 0.08 | 1.0 ± 0.12 | 1.0 ± 0.09 |
| LPS + this compound (10 µM) | 0.4 ± 0.05 | 0.3 ± 0.04 | 0.5 ± 0.06 | 0.6 ± 0.07 |
Data are presented as relative fold change compared to the LPS-treated group (n=3). Values represent the ratio of the phosphorylated form to the total form of the protein.
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.
Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[2][3]
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement
This protocol quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6 released by macrophages.
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[4][5][6]
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to determine the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to attach overnight.
-
Pre-treat the cells with this compound (10 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK1/2, ERK1/2, phospho-p38, and p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays of this compound.
Caption: Proposed mechanism of this compound on NF-κB and MAPK signaling pathways.
References
- 1. Inhibition of lipopolysaccharide-induced proinflammatory responses by Buddleja officinalis extract in BV-2 microglial cells via negative regulation of NF-kB and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of a Bioassay for Determining the Cytotoxic Activity of Buddlenoid A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Buddlenoid A is a novel natural product with an uncharacterized biological activity profile. The initial assessment of a new compound's bioactivity often involves screening for cytotoxicity to determine its potential as a therapeutic agent (e.g., anticancer) or to identify any toxicological concerns. This document provides a detailed protocol for a cell-based bioassay to quantify the cytotoxic activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability and is widely used in drug discovery and toxicology.[1]
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan product.[2] This reduction is primarily carried out by mitochondrial dehydrogenases.[1] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.[3]
Applications
This bioassay can be utilized for:
-
Screening novel natural products for potential cytotoxic effects.
-
Determining the IC50 (half-maximal inhibitory concentration) value of this compound.
-
Preliminary assessment of potential anticancer properties.
-
High-throughput screening of compound libraries.
Experimental Protocols
Materials and Reagents
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Human cancer cell line (e.g., HeLa, A549, or MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Wash the cells with sterile PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer). e. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. f. Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treatment with this compound: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should cover a broad range to determine the dose-response relationship (e.g., 0.1, 1, 10, 50, 100 µM). b. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (cells with medium only). c. After 24 hours of incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared this compound dilutions, vehicle control, and negative control to the respective wells. e. Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[3] b. Incubate the plate for 3-4 hours at 37°C in a humidified incubator.[2][4] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization of Formazan: a. After the MTT incubation, carefully remove the medium containing MTT from each well. b. Add 100 µL of the solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the purple formazan crystals.[3][4] c. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. b. Record the absorbance values within 1 hour of adding the solubilization solution.
Data Analysis
-
Background Correction: Subtract the average absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.
-
Calculate Percentage of Cell Viability:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the concentration of this compound.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound on HeLa Cells after 48 hours of Treatment
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.254 | 0.087 | 100.0 |
| 0.1 | 1.211 | 0.091 | 96.6 |
| 1 | 1.053 | 0.075 | 84.0 |
| 10 | 0.689 | 0.054 | 54.9 |
| 50 | 0.245 | 0.033 | 19.5 |
| 100 | 0.098 | 0.019 | 7.8 |
Visualizations
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Simplified intrinsic apoptosis pathway.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Buddlenoid A: Application Notes and Protocols for Natural Product Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buddlenoid A, a flavonoid glycoside isolated from Buddleja coriacea, presents a promising scaffold for natural product-based drug discovery.[1] The genus Buddleja has a rich history in traditional medicine for treating inflammatory and infectious conditions, owing to its diverse phytochemical composition, including flavonoids, iridoids, and phenylethanoids. This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound, focusing on its anti-inflammatory and antimicrobial properties. While specific quantitative data for this compound is emerging, the provided protocols are based on established methodologies for evaluating flavonoid glycosides, offering a robust framework for its characterization.
Chemical Structure
IUPAC Name: [(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Molecular Formula: C₃₀H₂₆O₁₃
Molecular Weight: 594.5 g/mol
Potential Applications in Drug Discovery
This compound is a compelling candidate for drug discovery programs targeting:
-
Inflammatory Disorders: Based on the known anti-inflammatory properties of flavonoid glycosides, this compound is a strong candidate for development as a novel anti-inflammatory agent.
-
Infectious Diseases: The traditional use of Buddleja species for infections and the established antimicrobial activity of flavonoids suggest that this compound may possess antibacterial or antifungal properties.
Data Presentation
As specific quantitative bioactivity data for this compound is not yet widely published, the following tables provide a template for summarizing experimental results based on the protocols outlined below.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | This compound Conc. (µM) | Inhibition (%) | IC₅₀ (µM) | Positive Control |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | e.g., 1, 5, 10, 25, 50 | e.g., L-NAME | ||
| TNF-α Production | RAW 264.7 | LPS | e.g., 1, 5, 10, 25, 50 | e.g., Dexamethasone | ||
| IL-6 Production | RAW 264.7 | LPS | e.g., 1, 5, 10, 25, 50 | e.g., Dexamethasone | ||
| NF-κB Activity (Luciferase) | HEK293T | TNF-α | e.g., 1, 5, 10, 25, 50 | e.g., Bay 11-7082 |
Table 2: Antimicrobial Activity of this compound
| Microbial Strain | Assay Type | This compound Conc. (µg/mL) | Zone of Inhibition (mm) | MIC (µg/mL) | MBC/MFC (µg/mL) | Positive Control |
| Staphylococcus aureus | Disc Diffusion | e.g., 50, 100, 200 | e.g., Vancomycin | |||
| Staphylococcus aureus | Broth Microdilution | e.g., 0.5-512 | e.g., Vancomycin | |||
| Escherichia coli | Disc Diffusion | e.g., 50, 100, 200 | e.g., Ciprofloxacin | |||
| Escherichia coli | Broth Microdilution | e.g., 0.5-512 | e.g., Ciprofloxacin | |||
| Candida albicans | Disc Diffusion | e.g., 50, 100, 200 | e.g., Fluconazole | |||
| Candida albicans | Broth Microdilution | e.g., 0.5-512 | e.g., Fluconazole |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity Assessment
1.1. Cell Culture and Maintenance:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
1.2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
1.3. Cytokine Production (TNF-α and IL-6) Measurement (ELISA):
-
Follow steps 1-4 from the NO Production Assay.
-
Quantify the levels of TNF-α and IL-6 in the cell supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control.
1.4. NF-κB Luciferase Reporter Assay:
-
Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate with TNF-α (10 ng/mL) for 6 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.
Protocol 2: Antimicrobial Activity Assessment
2.1. Microbial Strains and Culture Conditions:
-
Use standard reference strains of bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 10231).
-
Culture bacteria on Mueller-Hinton Agar/Broth (MHA/MHB) and fungi on Sabouraud Dextrose Agar/Broth (SDA/SDB).
2.2. Disc Diffusion Assay:
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.
-
Evenly swab the inoculum onto the surface of an agar plate.
-
Apply sterile paper discs (6 mm diameter) impregnated with known concentrations of this compound onto the agar surface.
-
Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).
-
Measure the diameter of the zone of inhibition around each disc.
2.3. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):
-
Perform serial two-fold dilutions of this compound in a 96-well microtiter plate with the appropriate broth.
-
Add a standardized microbial inoculum to each well.
-
Include positive (microbes only) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions.
-
The MIC is the lowest concentration of this compound that visibly inhibits microbial growth.
2.4. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
Subculture aliquots from the wells of the MIC assay that show no visible growth onto fresh agar plates.
-
Incubate the plates.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Signaling Pathway and Experimental Workflow Diagrams
Proposed Anti-inflammatory Signaling Pathway of this compound
Flavonoid glycosides are known to exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[2][3]
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: Workflow for assessing anti-inflammatory activity.
Workflow for Antimicrobial Activity Screening
Caption: Workflow for evaluating antimicrobial potential.
References
Application Note & Protocol: Scale-Up Purification of Buddlenoid A for Preclinical Studies
Introduction
Buddlenoid A is a novel flavonoid compound with significant therapeutic potential, necessitating a robust and scalable purification strategy to produce sufficient quantities for preclinical evaluation. This document outlines a detailed methodology for the scale-up purification of this compound from a crude plant extract. The protocol is designed to yield high-purity this compound suitable for toxicological and pharmacological studies, adhering to the general principles required for preclinical drug development.[1][2][3] The purification workflow is a multi-step process involving initial extraction, followed by sequential chromatographic separations to isolate the target compound.
Data Presentation
The following tables summarize the quantitative data expected at each stage of the purification process, starting from 10 kg of dried plant material.
Table 1: Extraction and Primary Purification Efficiency
| Parameter | Value | Unit | Notes |
| Starting Plant Material (Dry Weight) | 10 | kg | |
| Crude Extract Yield | 800 | g | Yield after solvent evaporation. |
| This compound Concentration in Crude Extract | 2.5 | % (w/w) | Determined by UPLC-MS. |
| Total this compound in Crude Extract | 20 | g | |
| Macroporous Resin Column Load | 800 | g | Entire crude extract. |
| Eluate Fraction Volume (60% Ethanol) | 16 | L | |
| Enriched Fraction Yield | 60 | g | After solvent evaporation. |
| This compound Purity after Resin Chromatography | 30 | % | |
| Recovery Rate (Resin Chromatography) | 90 | % |
Table 2: Preparative HPLC Purification Data
| Parameter | Value | Unit | Notes |
| Loading per Preparative HPLC Run | 5 | g | Enriched fraction. |
| Number of HPLC Runs | 12 | ||
| Purified this compound per Run | 1.25 | g | |
| Total Purified this compound | 15 | g | |
| Final Purity | >98 | % | Confirmed by UPLC-MS and NMR. |
| Overall Yield | 75 | % | From crude extract. |
| Final Form | Off-white lyophilized powder |
Experimental Protocols
Extraction of Crude this compound
This protocol describes the initial extraction of this compound from the dried and powdered plant material. Reflux extraction is chosen for its efficiency and suitability for industrial-scale production.[4]
Materials:
-
Dried and powdered plant material (10 kg)
-
80% Ethanol (v/v)
-
Large-scale reflux extraction apparatus
-
Rotary evaporator
Procedure:
-
Combine the powdered plant material with 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Heat the mixture to reflux at 80°C for 2 hours.
-
Allow the mixture to cool and then filter to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Pool the extracts from all three cycles.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Dry the crude extract completely under a vacuum to yield a solid residue.
Primary Purification using Macroporous Resin Chromatography
This step aims to enrich the this compound content and remove a significant portion of impurities. Macroporous resin chromatography is a cost-effective and scalable method for the initial cleanup of flavonoid-rich extracts.[4][5][6]
Materials:
-
Crude this compound extract
-
D101 macroporous resin
-
Chromatography column
-
Deionized water
-
Ethanol (various concentrations)
Procedure:
-
Dissolve the crude extract in a minimal amount of 20% ethanol to prepare the loading solution.
-
Pack a chromatography column with D101 macroporous resin and equilibrate the column with deionized water.
-
Load the crude extract solution onto the column at a flow rate of 2 bed volumes (BV) per hour.
-
Wash the column with 5 BV of deionized water to remove sugars and other polar impurities.
-
Elute the column with 5 BV of 30% ethanol to remove more polar compounds.
-
Elute the target compound, this compound, with 5 BV of 60% ethanol.
-
Collect the 60% ethanol fraction and concentrate it using a rotary evaporator to obtain the enriched this compound fraction.
High-Purity Scale-Up using Preparative HPLC
The final purification step utilizes preparative High-Performance Liquid Chromatography (HPLC) to achieve a purity of >98%, which is suitable for preclinical studies.
Materials:
-
Enriched this compound fraction
-
Preparative HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
Lyophilizer
Procedure:
-
Dissolve the enriched this compound fraction in the mobile phase for injection.
-
Set up the preparative HPLC system with a C18 column.
-
The mobile phase consists of (A) water with 0.1% formic acid and (B) acetonitrile.
-
Run a gradient elution from 20% to 50% B over 40 minutes at a flow rate of 150 mL/min.
-
Monitor the elution profile at 280 nm and collect the fractions corresponding to the this compound peak.
-
Pool the pure fractions from multiple runs.
-
Remove the organic solvent using a rotary evaporator.
-
Freeze-dry the aqueous solution to obtain highly pure this compound as a powder.
Analytical Methods for Quality Control
UPLC-MS Analysis:
-
System: Waters ACQUITY UPLC H-Class with a QDa Mass Detector
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase: (A) Water with 0.1% formic acid, (B) Acetonitrile with 0.1% formic acid
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 1 µL
-
Detection: UV at 280 nm and Mass Spectrometry (ESI+)
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra will be recorded on a Bruker Avance 600 MHz spectrometer to confirm the structure and identity of this compound.
Mandatory Visualizations
Caption: Workflow for the scale-up purification of this compound.
Caption: Logical flow for preclinical evaluation of this compound.
Preparation for Preclinical Studies
The purified this compound, with a purity exceeding 98%, is now suitable for preclinical evaluation. The following steps are critical before initiating in-human clinical trials.
-
Characterization: Comprehensive analytical characterization of the final product is required, including structural confirmation by NMR and mass spectrometry, and purity assessment by UPLC.
-
Formulation: Development of a suitable formulation for administration in preclinical models is necessary. This may involve solubility and stability studies.
-
Toxicology Studies: In accordance with FDA guidelines, toxicity studies must be conducted in at least two mammalian species, one of which must be a non-rodent.[2] These studies will determine the no-observed-adverse-effect level (NOAEL).
-
Pharmacokinetics (ADME): Studies on the absorption, distribution, metabolism, and excretion of this compound are essential to understand its behavior in a biological system.[2]
-
Safety Pharmacology: These studies will investigate the potential undesirable effects of this compound on major physiological functions.
-
Good Laboratory Practice (GLP): All preclinical safety studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure the quality and integrity of the data submitted to regulatory authorities like the FDA.[2]
By following this detailed application note and protocol, researchers and drug development professionals can successfully produce and prepare high-purity this compound for comprehensive preclinical evaluation, a critical step in the journey towards potential clinical application.
References
- 1. karger.com [karger.com]
- 2. Preclinical development - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. [mdpi.com]
- 5. [PDF] Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins | Semantic Scholar [semanticscholar.org]
- 6. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of Buddlenoid A for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buddlenoid A is a novel steroidal compound with significant therapeutic potential. However, its low aqueous solubility presents a major hurdle for in vivo evaluation, potentially leading to poor absorption and low bioavailability.[1][2] This application note provides a comprehensive guide to developing a suitable formulation for this compound to enable robust preclinical studies. The focus is on strategies to enhance solubility and ensure consistent and reproducible dosing in animal models.
Physicochemical Characterization (Hypothetical Data)
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a successful formulation strategy.[2] The following table summarizes hypothetical data for this compound, characteristic of a poorly soluble steroid.
| Property | Value | Implication for Formulation |
| Molecular Weight | 430.5 g/mol | High molecular weight can limit passive diffusion across membranes. |
| Aqueous Solubility | < 0.1 µg/mL | Very low solubility necessitates enabling formulation technologies. |
| LogP | 3.5 | High lipophilicity suggests good membrane permeability but poor aqueous dispersibility. |
| Melting Point | 215 °C | High melting point indicates a stable crystalline structure, which can hinder dissolution. |
| pKa | Not ionizable | pH adjustment will not be an effective strategy for solubilization. |
Formulation Strategies for Poorly Soluble Compounds
Several strategies can be employed to overcome the solubility challenges of compounds like this compound.[1][3][4][5] The choice of formulation will depend on the intended route of administration, required dose, and the specific animal model.
3.1. Vehicle Selection for Preclinical Studies
For early-stage in vivo studies, simple vehicle systems are often preferred. A tiered approach to vehicle selection is recommended, starting with aqueous-based systems and moving to more complex lipid-based or surfactant-containing systems as needed.
| Vehicle Component | Concentration Range (% w/v) | Purpose | Key Considerations |
| Aqueous Vehicles | |||
| Saline (0.9% NaCl) | - | Isotonic vehicle for soluble compounds. | Unlikely to be suitable for this compound alone. |
| PEG 400 | 10 - 60% | Co-solvent to increase solubility. | Potential for renal toxicity at high concentrations. |
| Propylene Glycol | 10 - 40% | Co-solvent. | Can cause hemolysis and irritation at high concentrations. |
| Ethanol | 5 - 10% | Co-solvent. | Potential for CNS effects and irritation. |
| Surfactants | |||
| Tween® 80 | 0.5 - 5% | Solubilizing agent, forms micelles.[1] | Potential for hypersensitivity reactions. |
| Cremophor® EL | 0.5 - 5% | Solubilizing agent. | Associated with histamine release and anaphylactoid reactions. |
| Lipid-Based Formulations | |||
| Corn Oil / Sesame Oil | - | Vehicle for lipophilic compounds. | Suitable for oral and subcutaneous administration. |
| Cyclodextrins | |||
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 - 40% | Forms inclusion complexes to enhance solubility. | Can have renal toxicity at high doses. |
Experimental Protocols
4.1. Protocol 1: Preparation of a Co-solvent-Based Formulation for Intravenous Administration
This protocol describes the preparation of a simple co-solvent formulation suitable for intravenous injection in rodents.
Materials:
-
This compound
-
PEG 400
-
Saline (0.9% NaCl), sterile
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the calculated volume of PEG 400 to the vial.
-
Gently warm the mixture to 37-40°C while stirring on a magnetic stirrer until the compound is completely dissolved.
-
Slowly add the sterile saline to the desired final volume while continuously stirring.
-
Visually inspect the solution for any precipitation. If the solution remains clear, proceed to the next step.
-
Sterile-filter the final formulation through a 0.22 µm filter into a sterile container.
-
Store the formulation at the recommended temperature and protect it from light.
4.2. Protocol 2: Preparation of an Oil-Based Suspension for Oral Gavage
This protocol is suitable for administering this compound orally.
Materials:
-
This compound
-
Sesame oil (or other suitable oil)
-
Mortar and pestle or homogenizer
-
Graduated cylinder
-
Storage vials
Procedure:
-
Weigh the required amount of this compound.
-
If necessary, reduce the particle size of this compound by micronization using a mortar and pestle to improve suspension stability.
-
In a suitable container, add a small amount of sesame oil to the this compound powder to form a paste.
-
Gradually add the remaining volume of sesame oil while continuously mixing or homogenizing until a uniform suspension is achieved.
-
Transfer the suspension to a storage vial.
-
Ensure the suspension is well-mixed before each administration.
Visualization of Workflows and Pathways
5.1. Experimental Workflow for Formulation Development
Caption: Workflow for this compound formulation development.
5.2. Hypothetical Signaling Pathway for this compound
Assuming this compound acts as a steroid hormone agonist, its mechanism of action could involve the following signaling cascade. This is a generalized representation of a steroid hormone signaling pathway.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation. By systematically characterizing the compound's properties and exploring various formulation strategies, researchers can develop a robust and reproducible dosing vehicle. The protocols and guidelines presented here provide a starting point for these efforts, which should be tailored based on experimental findings.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Buddlenoid A Extraction from Muntingia calabura
Welcome to the technical support center for the optimization of Buddlenoid A extraction from Muntingia calabura. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing the yield of this target compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it extracted from Muntingia calabura?
A1: this compound is a hypothetical novel flavonoid derivative with significant therapeutic potential. Muntingia calabura, commonly known as the Jamaican cherry, is a plant rich in various bioactive compounds, including a diverse range of flavonoids, making it a promising source for the isolation of new chemical entities like this compound.[1][2]
Q2: Which part of the Muntingia calabura plant is best for extracting this compound?
A2: While various parts of Muntingia calabura contain bioactive compounds, the leaves and fruits have been shown to be particularly rich in flavonoids and phenolic compounds.[1][3][4] The leaves, in particular, have been the subject of several extraction optimization studies and are often recommended for obtaining high yields of flavonoids.[5][6]
Q3: What are the most effective solvents for extracting flavonoid-like compounds from Muntingia calabura?
A3: The choice of solvent significantly impacts the extraction yield. For flavonoids in Muntingia calabura, polar solvents are generally more effective. Methanol and ethanol have demonstrated high extraction efficiency for flavonoids and other phenolic compounds from the leaves.[6][7][8] Aqueous extracts have also been shown to contain a significant amount of flavonoids.[4][9] For sequential extraction, a series of solvents from non-polar to polar (e.g., n-hexane, ethyl acetate, then methanol) can be used to isolate different classes of compounds.[6]
Q4: What are the common methods for extracting flavonoids from Muntingia calabura?
A4: Common extraction techniques include maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE).[7][10][11] Maceration is a simple method involving soaking the plant material in a solvent.[7] Soxhlet extraction is a continuous extraction method that can be more efficient but uses heat, which may degrade thermolabile compounds.[12] UAE is a modern technique that can enhance extraction efficiency and reduce extraction time and solvent consumption.[5][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction of this compound.
Issue 1: Low Extraction Yield
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The polarity of the solvent may not be optimal for this compound. Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, and water).[6] Consider using solvent mixtures, such as aqueous ethanol.[5] |
| Suboptimal Extraction Time | The extraction duration may be too short or too long. An optimal extraction time of around 5.7 hours has been reported for flavonoids from M. calabura using ultrasound.[5] Perform a time-course experiment to determine the optimal extraction duration for your specific method. |
| Incorrect Particle Size | If the plant material is not ground to a fine enough powder, solvent penetration will be limited. Ensure the plant material is finely powdered to increase the surface area for extraction. |
| Poor Solid-to-Liquid Ratio | An insufficient volume of solvent will result in incomplete extraction. A solid-liquid ratio of 1:30 g/mL has been shown to be effective for flavonoid extraction from M. calabura.[5] |
| Degradation of Compound | This compound may be sensitive to heat or light. Avoid high temperatures during extraction and drying. Store extracts in dark, cool conditions. For heat-sensitive compounds, consider non-thermal extraction methods like maceration or UAE at controlled temperatures.[10] |
Issue 2: Presence of Impurities in the Extract
| Possible Cause | Troubleshooting Step |
| Co-extraction of Unwanted Compounds | The solvent used may be too broad in its extraction capabilities. Employ a sequential extraction with solvents of increasing polarity (e.g., n-hexane followed by ethyl acetate) to remove non-polar impurities before extracting with a more polar solvent for this compound.[6] |
| Pigment Contamination (e.g., Chlorophyll) | Chlorophyll is a common impurity in leaf extracts. Perform a preliminary wash of the plant material with a non-polar solvent like hexane to remove some pigments. Alternatively, use column chromatography (e.g., with silica gel) for purification post-extraction. |
| Water Content in the Extract | For solvent-based extracts, residual water can be an issue. Ensure the plant material is thoroughly dried before extraction. Use a drying agent like anhydrous sodium sulfate to remove water from the final extract before solvent evaporation. |
Issue 3: Inconsistent Results Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in Plant Material | The chemical composition of plants can vary depending on the season, geographical location, and harvesting time.[13] Use plant material from the same source and harvest time for comparable results. Standardize the collection and processing of the raw material. |
| Inconsistent Extraction Parameters | Minor variations in temperature, time, or solvent concentration can lead to different yields. Strictly control all extraction parameters. Use calibrated equipment and standardized procedures.[13] |
| Improper Storage of Plant Material or Extracts | Degradation can occur during storage. Store dried plant material in a cool, dark, and dry place. Store extracts at low temperatures (e.g., 4°C or -20°C) in airtight, dark containers. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized methods for flavonoid extraction from Muntingia calabura leaves.[5]
-
Preparation of Plant Material:
-
Collect fresh leaves of Muntingia calabura.
-
Wash the leaves thoroughly with running water and then with distilled water.
-
Dry the leaves in a hot air oven at 40-50°C until a constant weight is achieved.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction Procedure:
-
Weigh 10 g of the powdered leaf material and place it in a 500 mL Erlenmeyer flask.
-
Add 300 mL of 71% ethanol (a solid-to-liquid ratio of 1:30 g/mL).
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonication at a frequency of 40 kHz and a power of 250 W.
-
Maintain the extraction temperature at 45°C for 5.7 hours.
-
-
Post-Extraction Processing:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to remove the ethanol.
-
Freeze-dry the resulting aqueous extract to obtain a solid powder.
-
Store the dried extract at 4°C in a desiccator for further analysis.
-
Protocol 2: Maceration for this compound Extraction
This is a simpler, conventional extraction method.[7][8]
-
Preparation of Plant Material:
-
Prepare the dried, powdered Muntingia calabura leaves as described in Protocol 1.
-
-
Extraction Procedure:
-
Place 50 g of the powdered leaf material into a 1 L glass-stoppered container.
-
Add 500 mL of methanol as the solvent.
-
Seal the container and keep it at room temperature for 72 hours with occasional shaking.
-
-
Post-Extraction Processing:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator at 40°C.
-
Dry the extract completely and store it at 4°C.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Flavonoid Yield from Muntingia calabura Leaves
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Solid:Liquid Ratio (g/mL) | Total Flavonoid Content (mg QE/g extract) | Reference |
| Ultrasound-Assisted | 71% Ethanol | 45 | 5.7 | 1:30 | 221.57 (GAE) | [5] |
| Maceration | Ethanol | Room Temp. | 72 | 1:10 | 133.1 | [5] |
| Maceration (Sequential) | Methanol | Room Temp. | 72 | Not Specified | 8.20 (GAE) | [6] |
Note: QE = Quercetin Equivalents; GAE = Gallic Acid Equivalents. The values are indicative and may vary based on the specific protocol and plant material.
Visualizations
Caption: Workflow for this compound extraction from Muntingia calabura.
Caption: Troubleshooting decision tree for low extraction yield.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Muntingia calabura: Chemical Composition, Bioactive Component and Traditional Uses | Semantic Scholar [semanticscholar.org]
- 3. jchr.org [jchr.org]
- 4. Study of phytochemicals in Muntingia calabura leaves and fruit. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. ikm.org.my [ikm.org.my]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. bioflux.com.ro [bioflux.com.ro]
- 10. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. sciensage.info [sciensage.info]
- 13. elitextraction.com [elitextraction.com]
Troubleshooting poor peak resolution of Buddlenoid A in HPLC
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of Buddlenoid A.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for this compound in reversed-phase HPLC?
Poor peak resolution in the analysis of this compound, a complex terpenoid, typically manifests as peak tailing, fronting, splitting, or general broadening. The primary causes are often related to secondary chemical interactions on the column, improper method parameters, or issues with the sample and instrument hardware. Identifying the specific type of peak distortion is the first step in effective troubleshooting.
Q2: My this compound peak is tailing. What are the likely causes and solutions?
Peak tailing, where the latter half of the peak is drawn out, is a frequent issue when analyzing polar compounds like this compound on silica-based C18 columns.
-
Primary Cause: Secondary Silanol Interactions. this compound possesses multiple polar functional groups. These groups can interact with acidic silanol groups (Si-OH) on the surface of the HPLC column's stationary phase. This secondary interaction mechanism, in addition to the primary hydrophobic interaction, causes some molecules to be retained longer, resulting in a "tail".
-
Solutions:
-
Optimize Mobile Phase pH: Add a small amount of an acidic modifier, such as 0.1% formic or acetic acid, to your aqueous mobile phase (e.g., water). Lowering the pH suppresses the ionization of the silanol groups, minimizing the unwanted secondary interactions.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping treats most of the residual silanol groups, creating a less polar and more inert surface, which significantly improves the peak shape for polar analytes.
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and reinjecting to see if the peak shape improves.
-
Evaluate Column Health: Persistent tailing for all peaks may indicate column contamination or degradation of the stationary phase. Try flushing the column with a strong solvent or replace it if it has reached the end of its lifespan.[1]
-
Q3: I am observing peak fronting for my this compound standard. Why is this happening?
Peak fronting, an asymmetry where the front of the peak is sloped and the back is steep, is most commonly associated with the sample itself or the injection conditions.[2]
-
Primary Cause: Column Overload or Incompatible Sample Solvent.
-
Concentration Overload: Injecting too much analyte mass can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than they should, leading to fronting.[1]
-
Volume Overload/Solvent Incompatibility: If your this compound sample is dissolved in a solvent that is significantly stronger (more organic) than the initial mobile phase, the sample band will not focus properly at the head of the column.[3][4] This causes the peak to spread and often exhibit fronting.[3]
-
-
Solutions:
-
Reduce Sample Load: Decrease the injection volume or dilute your sample.[1][5] This is the simplest way to check for and resolve mass overload.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that can fully dissolve the compound.
-
Q4: My this compound peak is split into two. How do I diagnose and fix this?
Peak splitting can be a complex issue, and the correct solution depends on whether all peaks in the chromatogram are split or only the peak for this compound.
-
If All Peaks are Split: This points to a problem that occurs before the separation in the column.
-
Cause: A partially blocked inlet frit or a void/channel in the column's packing material. This disruption causes the sample band to be split before it enters the stationary phase.
-
Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If this does not work, replace the column inlet frit. If the problem persists, the column itself is likely compromised and should be replaced.
-
-
If Only the this compound Peak is Split: This suggests an issue specific to the analyte or its interaction with the mobile phase.
-
Cause 1: Sample Solvent Incompatibility: As with peak fronting, a sample solvent that is too strong can cause peak distortion, including splitting.
-
Solution 1: Prepare your sample in the mobile phase or a weaker solvent.
-
Cause 2: Co-elution: The split peak may actually be two different, closely eluting compounds (e.g., an impurity or a related compound).
-
Solution 2: To test for this, reduce the injection volume.[5] If two distinct peaks become more apparent, you will need to optimize your method's selectivity (e.g., by changing the mobile phase composition, gradient slope, or temperature) to achieve baseline separation.
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving poor peak resolution issues.
Caption: A flowchart for troubleshooting poor HPLC peak resolution.
Common Causes and Solutions
This diagram illustrates the relationship between common peak shape problems, their potential causes, and recommended corrective actions.
Caption: Relationship between HPLC problems, causes, and solutions.
Recommended HPLC Method Parameters for this compound
Since this compound is a terpenoid with flavonoid-like structural features, methods suitable for flavonoids provide an excellent starting point. Reversed-phase HPLC is the most common and effective technique.[6] The following table summarizes typical starting conditions.
| Parameter | Recommended Condition | Rationale & Notes |
| Column | Reversed-Phase C18 (e.g., 150-250 mm x 4.6 mm, 5 µm)[6][7] | Provides good retention and selectivity for moderately polar compounds. Ensure it is a high-quality, end-capped column to minimize peak tailing. |
| Mobile Phase A | Water with 0.1% Formic Acid (or Acetic Acid)[7][8] | The acid suppresses silanol activity to improve peak shape. Use HPLC-grade water and acid. |
| Mobile Phase B | Acetonitrile or Methanol[8] | Acetonitrile often provides better resolution and lower backpressure. Use HPLC-grade solvent. |
| Elution Mode | Gradient | A gradient is necessary to elute the complex structure of this compound with a good peak shape in a reasonable time. |
| Flow Rate | 0.8 - 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. Adjust as needed to optimize resolution and run time.[8][9] |
| Column Temperature | 25 - 35 °C[6][7] | Using a column oven ensures stable retention times and can improve peak shape.[2][10] |
| Detection (UV) | Diode Array Detector (DAD) at ~210 nm and ~350 nm | Terpenoids often absorb at lower UV wavelengths (~210 nm)[11][12], while flavonoid-like structures have strong absorbance at higher wavelengths. Monitoring multiple wavelengths is recommended. |
| Injection Volume | 5 - 20 µL | Start with a low volume (e.g., 5 µL) to avoid overload. The optimal volume depends on sample concentration and column dimensions.[5] |
Example Experimental Protocol
This protocol provides a detailed methodology for the analysis of this compound using reversed-phase HPLC.
Reagents and Materials
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (≥98% purity)
-
0.22 µm syringe filters (PTFE or other compatible material)
Standard and Sample Preparation
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh ~5 mg of this compound reference standard and dissolve in 5 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) from the stock solution using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) as the diluent.
-
Sample Preparation: Dissolve the experimental sample in the initial mobile phase to an expected concentration within the calibration range.
-
Filtration: Filter all standard and sample solutions through a 0.22 µm syringe filter before transferring to HPLC vials to prevent particulates from blocking the system.[13]
HPLC System and Conditions
-
System: HPLC with a binary pump, degasser, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelengths: Monitor at 210 nm and 350 nm.
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 40 | 60 |
| 30.0 | 5 | 95 |
| 35.0 | 5 | 95 |
| 35.1 | 95 | 5 |
| 45.0 | 95 | 5 |
Note: This gradient is a starting point and should be optimized based on the resulting chromatogram to achieve the best resolution for this compound from any other matrix components. A post-run equilibration time (as shown from 35.1 to 45.0 min) is critical for reproducible results.
References
- 1. mastelf.com [mastelf.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Liquid Chromatography | Sample Solvent and Inj. Volume [masontechnology.ie]
- 4. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
- 6. phcog.com [phcog.com]
- 7. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. uft-plovdiv.bg [uft-plovdiv.bg]
- 12. researchgate.net [researchgate.net]
- 13. thecbggurus.com [thecbggurus.com]
Preventing degradation of Buddlenoid A during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Buddlenoid A to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
A1: For long-term storage, it is recommended to store this compound at or below -20°C in a tightly sealed container. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. Storing at room temperature for extended periods is not recommended due to the increased risk of degradation. As observed with other phenolic compounds, lower temperatures are crucial for maintaining stability.[1]
Q2: How does light affect the stability of this compound?
A2: Exposure to light, especially UV light, can significantly accelerate the degradation of this compound. It is critical to store the compound in an amber or opaque vial to protect it from light. Studies on similar flavonoids have shown notable declines in compound integrity when exposed to sunlight.[1][2]
Q3: Should this compound be stored under an inert atmosphere?
A3: Yes, for optimal stability, particularly for long-term storage, this compound should be stored under an inert atmosphere such as argon or nitrogen. Oxygen can promote oxidative degradation of phenolic compounds.[1]
Q4: What is the recommended solvent for dissolving this compound for storage?
A4: If storing in solution, use a dry, aprotic solvent such as anhydrous DMSO or ethanol. It is crucial to minimize the presence of water and oxygen in the solvent. Solutions should be stored at -20°C or -80°C. For many flavonoids, storage in solution can be less stable than storing the compound as a dry powder.
Q5: How can I check if my sample of this compound has degraded?
A5: Degradation can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation. A change in the physical appearance of the sample, such as a color change, may also suggest degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock. | 1. Verify the purity of the this compound stock using HPLC. 2. Prepare fresh stock solutions from a new, unopened vial if possible. 3. Review and optimize storage conditions (see table below). |
| Visible change in the color or appearance of the solid compound. | Oxidation or hydration. | 1. Discard the sample as its purity is compromised. 2. Ensure future samples are stored in a desiccator under an inert atmosphere and protected from light. |
| Appearance of additional peaks in HPLC/LC-MS analysis. | Chemical degradation. | 1. Identify potential degradation products by mass spectrometry. 2. Re-evaluate storage and handling procedures to minimize exposure to light, oxygen, and elevated temperatures. |
| Decreased potency or activity in biological assays. | Loss of active compound due to degradation. | 1. Quantify the concentration of the active this compound in the stock solution using a validated analytical method. 2. Always prepare fresh dilutions for assays from a recently verified stock. |
Table 1: Influence of Storage Conditions on this compound Degradation (Hypothetical Data)
| Storage Condition | Temperature (°C) | Atmosphere | Light Exposure | Purity after 6 Months (%) |
| Optimal | -20 | Inert (Argon) | Dark (Amber Vial) | >99% |
| Sub-optimal | 4 | Air | Dark (Amber Vial) | 95% |
| Sub-optimal | 25 (Room Temp) | Air | Dark (Amber Vial) | 80% |
| Poor | 25 (Room Temp) | Air | Ambient Light | <60% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Prepare a series of dilutions (e.g., 100, 50, 25, 10, 5 µg/mL) for creating a calibration curve.
-
-
Preparation of Sample Solution:
-
Prepare a solution of the this compound sample to be tested at a concentration of approximately 50 µg/mL in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might be:
-
0-20 min: 10-90% B
-
20-25 min: 90% B
-
25-30 min: 90-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound (typically in the range of 254-370 nm for flavonoids).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
Technical Support Center: Overcoming Low Solubility of Buddlenoid A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Buddlenoid A, focusing on challenges related to its low solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound is a flavonoid glycoside. While the glycosidic (sugar) moiety increases hydrophilicity compared to its aglycone form, the overall large and complex structure of the flavonoid backbone remains significantly hydrophobic. This dual nature leads to limited solubility in purely aqueous solutions. The presence of a sugar group can decrease solubility in some polar organic solvents as well.[1]
Q2: What is the recommended starting solvent for dissolving this compound?
A2: For initial stock solutions, it is recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol. Flavonoid glycosides are often extracted and solubilized using alcohol-water mixtures.[2] Subsequently, these stock solutions can be diluted into aqueous buffers for experiments, though care must be taken to avoid precipitation.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle heating can be employed to increase the dissolution rate of this compound. However, prolonged exposure to high temperatures should be avoided as it may lead to the degradation of the compound. It is advisable to conduct stability studies to determine the optimal temperature and duration of heating.
Q4: Are there any formulation strategies to enhance the aqueous solubility of this compound for in vivo studies?
A4: Yes, several formulation strategies can be employed for poorly water-soluble compounds like this compound. These include the use of co-solvents, cyclodextrin complexation to form inclusion complexes, and the preparation of solid dispersions or nanosuspensions. These techniques can improve bioavailability for oral or parenteral administration.
Troubleshooting Guide: Common Solubility Issues
| Problem | Possible Cause | Recommended Solution |
| This compound precipitates out of solution upon dilution with aqueous buffer. | The concentration of the organic co-solvent is too low in the final solution to maintain solubility. The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | 1. Decrease the final concentration: Perform serial dilutions to find the maximum achievable concentration in your experimental buffer without precipitation. 2. Optimize co-solvent percentage: Determine the highest tolerable percentage of the organic co-solvent (e.g., DMSO, ethanol) in your experimental system that does not affect the biological assay. 3. Use a different solubilization method: Consider formulating this compound with cyclodextrins or as a solid dispersion for improved aqueous compatibility. |
| The dissolved this compound solution appears cloudy or hazy. | Fine, undissolved particles are suspended in the solution. This could be due to incomplete dissolution or precipitation over time. | 1. Sonication: Use a bath sonicator to aid in the dissolution of the compound. 2. Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Note that this may slightly lower the final concentration. 3. Fresh Preparation: Prepare fresh solutions immediately before use, as some compounds can precipitate out of solution over time, even when stored at low temperatures. |
| Inconsistent experimental results are observed. | This may be due to variability in the concentration of soluble this compound between experiments. | 1. Standardize the dissolution protocol: Ensure that the same procedure (solvent, temperature, mixing time, etc.) is used for preparing the this compound solution for every experiment. 2. Quantify the concentration: After dissolution and filtration, it is good practice to confirm the concentration of the soluble fraction using a suitable analytical method like UV-Vis spectroscopy or HPLC. |
Quantitative Data: Relative Solubility of Flavonoid Glycosides
| Solvent Class | Examples | Relative Solubility of Flavonoid Glycosides | Rationale |
| Aqueous Buffers | Water, Phosphate-Buffered Saline (PBS) | Low | The hydrophobic flavonoid backbone limits solubility despite the presence of a hydrophilic sugar moiety. |
| Polar Protic Solvents | Ethanol, Methanol, Water-Alcohol Mixtures | Moderate to High | The hydroxyl groups in these solvents can form hydrogen bonds with the polar groups of the flavonoid and the glycoside, while the alkyl portion interacts with the nonpolar regions.[2] |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Acetone | High | These solvents are effective at solvating both the polar and nonpolar parts of the molecule. |
| Nonpolar Solvents | Chloroform, Dichloromethane, Ethyl Acetate | Very Low | Less polar flavonoids are more soluble in these solvents, but the polar sugar group of glycosides significantly reduces solubility.[2] |
Disclaimer: This table provides a general guide. The actual solubility of this compound may vary, and it is recommended to perform empirical solubility tests for your specific application.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition: Add a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) to the powder.
-
Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved. If necessary, gentle warming (e.g., 37°C) can be applied.
-
Volume Adjustment: Once dissolved, add more solvent to reach the final desired stock concentration.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Cyclodextrin Complexation
-
Molar Ratio Selection: Determine the molar ratio of this compound to β-cyclodextrin to be tested (e.g., 1:1, 1:2).
-
Cyclodextrin Solution Preparation: Dissolve the β-cyclodextrin in an aqueous solution with stirring. Gentle heating may be required.
-
Addition of this compound: Prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol).
-
Complexation: Slowly add the this compound solution dropwise to the stirring cyclodextrin solution.
-
Equilibration: Allow the mixture to stir at a constant temperature (e.g., room temperature or slightly elevated) for a specified period (e.g., 24-48 hours) to allow for complex formation.
-
Purification/Isolation (Optional): The complex can be used in solution or isolated by methods such as freeze-drying.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
Improving the stability of Buddlenoid A in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Buddlenoid A in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
This compound is a flavonoid glycoside, a class of natural compounds with potential therapeutic properties.[1] Like many natural compounds, this compound can be susceptible to degradation in the aqueous and bioactive environment of cell culture media. Instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, resulting in inaccurate and irreproducible data.
Q2: What are the common causes of this compound degradation in cell culture media?
While specific degradation pathways for this compound are not extensively documented, common causes of instability for flavonoids and glycosides in cell culture media include:
-
Hydrolysis: The glycosidic bond can be cleaved by enzymes present in serum or secreted by cells, or through non-enzymatic hydrolysis at physiological pH.
-
Oxidation: The polyphenol structure of flavonoids is susceptible to oxidation, which can be accelerated by reactive oxygen species (ROS) generated by cells or present in the media.
-
Light Sensitivity: Many flavonoids are light-sensitive and can degrade upon exposure to ambient light.
-
Adsorption: The compound may adsorb to the surface of plasticware, reducing its effective concentration in the media.
-
Metabolism by Cells: Cells can metabolize this compound, converting it into inactive or different bioactive forms.
Q3: How can I determine the stability of my this compound stock solution?
It is crucial to ensure the stability of your stock solution, which is typically prepared in a solvent like DMSO. While stock solutions in anhydrous DMSO are generally stable when stored at -20°C or -80°C, repeated freeze-thaw cycles should be avoided. To assess stability, you can perform a simple experiment by thawing an aliquot, leaving it at room temperature for a defined period, and then analyzing its concentration and purity using methods like HPLC or LC-MS.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to this compound stability during your experiments.
Issue 1: Inconsistent or weaker-than-expected biological activity.
This could be a primary indicator of compound instability in your cell culture medium.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for inconsistent biological activity.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Rapid Degradation in Media | Determine the half-life of this compound in your specific cell culture media (see Experimental Protocol 1). If the half-life is short, consider the stabilization strategies outlined below. |
| Adsorption to Plasticware | Use low-adsorption plasticware. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help. |
| Cellular Metabolism | Analyze cell lysates and conditioned media over time using LC-MS to identify potential metabolites. |
| Incorrect Stock Concentration | Verify the concentration of your stock solution using a spectrophotometer or by HPLC with a standard curve. |
Issue 2: Visible changes in media color or precipitate formation after adding this compound.
These changes can indicate compound instability or poor solubility.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Oxidation | Oxidation of polyphenolic compounds can lead to color changes. Prepare media fresh and minimize exposure to air and light. Consider adding antioxidants like N-acetylcysteine (NAC) or ascorbic acid to the media. |
| Precipitation | This compound may have limited solubility in aqueous media. Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.5%). If precipitation occurs, try using a solubilizing agent such as cyclodextrin (see Experimental Protocol 2). |
| Interaction with Media Components | Certain components in the media, such as high concentrations of metal ions, can catalyze degradation.[2] If using a custom media formulation, review its composition. |
Stabilization Strategies
If you have determined that this compound is unstable in your experimental setup, consider the following strategies:
| Strategy | Description | Considerations |
| Use of Antioxidants | Add antioxidants like N-acetylcysteine (NAC) or ascorbic acid to the cell culture media to quench reactive oxygen species and prevent oxidative degradation. | Test for potential off-target effects of the antioxidant on your cells. |
| Serum-Free vs. Serum-Containing Media | Serum contains various enzymes that can degrade compounds.[3] Conversely, albumin in serum can sometimes stabilize small molecules.[3] Evaluate the stability of this compound in both types of media. | Cell health and growth may be affected by the absence of serum. |
| Use of Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, protecting them from degradation and improving solubility.[4] | The type and concentration of cyclodextrin need to be optimized. |
| Light Protection | Flavonoids can be light-sensitive.[3] Conduct experiments in the dark or under yellow light to minimize photodegradation. | |
| Frequent Media Changes | If this compound has a short half-life, more frequent media changes with freshly prepared compound can help maintain a more consistent concentration. | This may disturb the cells and is more labor-intensive. |
Potential Degradation Pathways of this compound:
Figure 2: Potential degradation pathways for this compound.
Experimental Protocols
Experimental Protocol 1: Determining the Half-Life of this compound in Cell Culture Media
Objective: To quantify the stability of this compound in a specific cell culture medium over time.
Methodology:
-
Prepare your complete cell culture medium (with or without serum, as per your experimental conditions).
-
Spike the medium with this compound to the final desired concentration.
-
Aliquot the this compound-containing medium into sterile tubes.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples and analyze the concentration of the remaining this compound using a suitable analytical method such as HPLC or LC-MS/MS.[5]
-
Plot the concentration of this compound versus time and calculate the half-life (t½) using first-order decay kinetics.
Data Presentation Template:
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 100 | |
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 |
Experimental Protocol 2: Evaluating the Efficacy of Stabilizers
Objective: To assess the ability of different stabilizing agents to improve the stability of this compound in cell culture media.
Methodology:
-
Prepare your complete cell culture medium.
-
Create parallel batches of media, each containing this compound at the desired final concentration and a different stabilizer (e.g., 100 µM N-acetylcysteine, 1 mM Hydroxypropyl-β-cyclodextrin). Include a control group with no stabilizer.
-
Aliquot and incubate the different media preparations as described in Experimental Protocol 1.
-
Collect samples at various time points (e.g., 0, 8, 24, 48 hours).
-
Analyze the concentration of this compound in each sample using HPLC or LC-MS/MS.
-
Compare the degradation profiles and calculated half-lives of this compound in the presence and absence of each stabilizer.
Data Presentation Template:
| Time (hours) | % this compound Remaining (Control) | % this compound Remaining (Stabilizer 1) | % this compound Remaining (Stabilizer 2) |
| 0 | 100 | 100 | 100 |
| 8 | |||
| 24 | |||
| 48 |
Mechanism of Cyclodextrin Stabilization:
References
- 1. This compound | C30H26O13 | CID 5315462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Spectroscopic Analysis of Buddlenoid A and Related Flavonoids
Disclaimer: Information specific to "Buddlenoid A" is limited in publicly available scientific literature. This guide provides comprehensive information on the spectroscopic analysis of flavonoids, the chemical class to which this compound belongs. The principles, potential interferences, and troubleshooting strategies detailed below are therefore highly applicable to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary spectroscopic techniques used for the analysis of this compound and other flavonoids?
A1: The most common spectroscopic techniques for the structural elucidation and quantification of flavonoids like this compound are Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1] These methods are often used in conjunction with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for separation prior to analysis.
Q2: What are the expected UV-Vis absorption bands for a flavonoid like this compound?
A2: Flavonoids typically exhibit two main absorption bands in the UV-Vis spectrum. Band I, appearing at longer wavelengths (typically 300-380 nm), is associated with the B-ring cinnamoyl system. Band II, at shorter wavelengths (usually 240-285 nm), corresponds to the A-ring benzoyl system.[2][3][4] The exact position and intensity of these bands can provide clues about the specific class of flavonoid and its substitution pattern.
Q3: What kind of information can be obtained from the NMR spectrum of this compound?
A3: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise structure of flavonoids.[5] ¹H NMR provides information about the number and connectivity of protons in the molecule, including the substitution patterns on the aromatic rings. ¹³C NMR reveals the number and types of carbon atoms. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can establish the complete connectivity of the molecule.
Q4: How is Mass Spectrometry useful in the analysis of this compound?
A4: Mass Spectrometry provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers significant structural information.[6][7] The fragmentation patterns of flavonoids are often predictable and can help identify the core flavonoid structure and the nature and position of substituents. Common fragmentation pathways include retro-Diels-Alder (rDA) reactions that cleave the C-ring.[6]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the spectroscopic analysis of flavonoids.
UV-Vis Spectroscopy
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected shifts in λmax | Solvent effects (solvatochromism), pH changes, presence of chelating agents. | - Ensure consistent use of the same solvent for all analyses. - Buffer the sample solution if pH sensitivity is suspected. - Be aware of potential metal ion contamination that can chelate with the flavonoid. |
| Poorly resolved or broad peaks | Sample aggregation, presence of impurities, high sample concentration. | - Dilute the sample. - Purify the sample using chromatographic techniques (e.g., HPLC). - Ensure the sample is fully dissolved in the solvent.[8] |
| No or very low absorbance | Sample concentration is too low, incorrect wavelength range scanned, instrument malfunction. | - Concentrate the sample or use a cuvette with a longer path length. - Ensure the scan range covers the expected absorption maxima for flavonoids (typically 200-500 nm). - Check instrument performance with a known standard.[9][10] |
| Absorbance values are too high (> 2 AU) | Sample is too concentrated. | - Dilute the sample to bring the absorbance within the linear range of the instrument (ideally 0.1-1.0 AU).[8] |
NMR Spectroscopy
| Issue | Potential Cause | Troubleshooting Steps |
| Broad or distorted peaks | Poor shimming, sample insolubility or aggregation, presence of paramagnetic impurities. | - Re-shim the magnet. - Try a different deuterated solvent for better solubility. - Filter the sample to remove any particulate matter. - If paramagnetic impurities are suspected, consider passing the sample through a small plug of chelating resin.[11] |
| Overlapping signals in the aromatic region | Complex substitution patterns leading to similar chemical environments. | - Use a higher field NMR spectrometer for better signal dispersion. - Employ 2D NMR techniques (COSY, TOCSY) to resolve overlapping multiplets.[12] |
| Missing signals (e.g., hydroxyl protons) | Exchange with residual water in the solvent (D₂O). | - Use highly dried deuterated solvents. - To confirm, add a drop of D₂O to the NMR tube and re-acquire the spectrum; exchangeable proton signals will disappear or decrease in intensity.[11] |
| Solvent peak obscuring signals of interest | The chemical shift of a proton in the analyte is very close to that of the residual solvent peak. | - Use a different deuterated solvent. - Employ solvent suppression techniques during NMR acquisition.[13] |
Mass Spectrometry
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or no ionization | Inappropriate ionization method, sample matrix suppression. | - Try a different ionization source (e.g., switch between ESI and APCI). - Optimize ionization source parameters (e.g., voltages, gas flows). - Dilute the sample to reduce matrix effects.[7] |
| Unexpected adduct ions | Presence of salts (e.g., Na⁺, K⁺) in the sample or solvent. | - Use high-purity solvents and glassware. - Desalt the sample prior to analysis if necessary. |
| Complex or uninterpretable fragmentation pattern | In-source fragmentation, presence of co-eluting impurities. | - Reduce the energy in the ion source (e.g., lower fragmentor voltage). - Improve chromatographic separation to ensure sample purity entering the mass spectrometer. |
| Inconsistent fragmentation | Fluctuations in collision energy. | - Ensure the collision energy is optimized and stable for MS/MS experiments. |
Data Presentation
Table 1: Typical UV-Vis Absorption Maxima for Different Flavonoid Subclasses
| Flavonoid Subclass | Band I (nm) | Band II (nm) |
| Flavones | 310 - 350 | 250 - 280 |
| Flavonols | 350 - 385 | 250 - 280 |
| Flavanones | 300 - 330 | 275 - 295 |
| Isoflavones | 310 - 330 | 245 - 295 |
| Chalcones | 340 - 390 | 230 - 270 |
| Anthocyanins | 475 - 560 | 270 - 280 |
| Source: Adapted from literature data.[2] |
Table 2: ¹H and ¹³C NMR Chemical Shifts for Quercetin (a representative flavonol) in DMSO-d₆
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| 2 | 147.8 | - |
| 3 | 136.8 | 9.44 (s) |
| 4 | 176.9 | - |
| 5 | 161.9 | 12.54 (s) |
| 6 | 98.8 | 6.22 (d, J=2.0) |
| 7 | 165.0 | 10.85 (s) |
| 8 | 94.0 | 6.44 (d, J=2.0) |
| 9 | 157.4 | - |
| 10 | 103.9 | - |
| 1' | 123.1 | - |
| 2' | 115.7 | 7.71 (d, J=2.2) |
| 3' | 146.2 | - |
| 4' | 148.7 | - |
| 5' | 116.2 | 6.92 (d, J=8.5) |
| 6' | 120.6 | 7.57 (dd, J=8.5, 2.2) |
| Source: Adapted from literature data.[14] |
Experimental Protocols
General Protocol for UV-Vis Spectroscopic Analysis of a Flavonoid
-
Sample Preparation: Accurately weigh a small amount of the purified flavonoid and dissolve it in a suitable spectroscopic grade solvent (e.g., methanol or ethanol) to prepare a stock solution of known concentration.
-
Dilution: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance in the optimal range (0.1-1.0 AU).
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Blank Measurement: Fill a quartz cuvette with the solvent used for sample preparation and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-500 nm) and record the absorbance spectrum. Identify the wavelengths of maximum absorbance (λmax).
General Protocol for NMR Spectroscopic Analysis of a Flavonoid
-
Sample Preparation: Dissolve 1-5 mg of the purified flavonoid in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A DEPT experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition (if required): For complete structural elucidation, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to identify one-bond proton-carbon correlations), and HMBC (to identify long-range proton-carbon correlations).
-
Data Processing and Analysis: Process the acquired data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra with the aid of 2D NMR data and comparison with literature values.
General Protocol for Mass Spectrometric Analysis of a Flavonoid
-
Sample Preparation: Dissolve a small amount of the purified flavonoid in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range). The solvent should be compatible with the ionization source.
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via an HPLC system for separation prior to analysis.
-
MS Acquisition (Full Scan): Acquire a full scan mass spectrum to determine the molecular weight of the analyte. Common ionization techniques for flavonoids are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
MS/MS Acquisition (Fragmentation): Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Data Analysis: Analyze the fragmentation pattern to deduce structural information. Compare the observed fragments with known fragmentation pathways for flavonoids to aid in structure elucidation.
Visualizations
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.
References
- 1. Identification of Flavonoids Using UV-Vis and MS Spectra | Springer Nature Experiments [experiments.springernature.com]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. api.pageplace.de [api.pageplace.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. biocompare.com [biocompare.com]
- 10. hinotek.com [hinotek.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. azooptics.com [azooptics.com]
- 13. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems | Technology Networks [technologynetworks.com]
- 14. rsc.org [rsc.org]
Technical Support Center: Enhancing the Bioavailability of Buddlenoid A
Welcome to the technical support center for Buddlenoid A in vivo studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers overcome challenges related to the bioavailability of this promising natural compound. This compound, a complex terpenoid, exhibits potential anti-inflammatory and antimicrobial properties.[1] However, like many natural products, its structural complexity may lead to poor aqueous solubility and low oral bioavailability, posing significant hurdles for in vivo research.[2][3][4]
This guide offers structured advice on identifying and resolving common issues to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a naturally occurring terpenoid with a complex molecular structure (C30H26O13).[1] Compounds of this nature are often lipophilic, leading to poor solubility in aqueous solutions like gastrointestinal fluids. This low solubility can be a primary limiting factor for its absorption into the bloodstream after oral administration, resulting in low and variable bioavailability.[5] Poor bioavailability can lead to inconsistent drug exposure in animal models, making it difficult to establish a clear dose-response relationship and potentially masking the compound's true efficacy.[6]
Q2: What are the primary factors that can limit the oral bioavailability of a compound like this compound?
A2: The main barriers to oral bioavailability for a lipophilic compound like this compound can be categorized as:
-
Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal tract to be absorbed.[5]
-
Poor Dissolution Rate: Even if soluble, the rate at which it dissolves may be too slow to allow for significant absorption during its transit time through the intestines.[5][7]
-
Low Membrane Permeability: The compound's size or chemical properties might hinder its ability to pass through the intestinal cell wall.
-
First-Pass Metabolism: After absorption, the compound is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.[7]
-
Efflux Transporters: The compound might be actively pumped back into the intestinal lumen by transporters like P-glycoprotein (P-gp), reducing net absorption.[6]
Q3: How can I classify this compound to better select a formulation strategy?
-
BCS Class II: The focus is on enhancing the dissolution rate.
-
BCS Class IV: Both solubility and permeability enhancement strategies are required.
Troubleshooting Guide
This section addresses specific issues you may encounter during your in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution & Action Steps |
| Low or undetectable plasma concentrations of this compound after oral dosing. | Poor aqueous solubility and/or dissolution rate. | 1. Particle Size Reduction: Increase the surface area to enhance dissolution. Consider micronization or nano-milling techniques.[7][8]2. Amorphous Solid Dispersions (ASDs): Disperse this compound in a hydrophilic polymer carrier to improve its apparent solubility and dissolution.[7]3. Lipid-Based Formulations: Incorporate this compound into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) to improve solubility and potentially facilitate lymphatic uptake, bypassing first-pass metabolism.[7][9][10] |
| High variability in plasma concentrations between individual animals. | Inconsistent absorption due to physiological differences (e.g., GI transit time, food effects). | 1. Standardize Experimental Conditions: Ensure all animals are dosed consistently (e.g., fasted state) to minimize variability.[7]2. Use a Robust Formulation: Employ a formulation like a self-microemulsifying drug delivery system (SMEDDS) which can reduce the impact of physiological variables on absorption.[2] |
| Poor formulation stability leading to precipitation of this compound. | 1. Assess Formulation Stability: Check the stability of your dosing formulation over time and under relevant conditions (e.g., temperature, pH).2. Incorporate Precipitation Inhibitors: Add polymers like HPMC or PVP to your formulation to maintain a supersaturated state in the GI tract.[6] | |
| Good in vitro dissolution but poor in vivo exposure. | Efflux by Transporters (e.g., P-glycoprotein). | 1. Conduct in vitro transporter assays (e.g., Caco-2 cell model) to determine if this compound is a substrate for efflux pumps.[11]2. Co-administration with an Inhibitor: In a research setting, co-administer a known P-gp inhibitor to confirm this mechanism in vivo.[10] |
| High first-pass metabolism in the liver. | 1. Investigate Hepatic Metabolism: Use liver microsomes to assess the metabolic stability of this compound.2. Consider Alternative Routes: If hepatic metabolism is extensive, explore parenteral routes of administration (e.g., intravenous, intraperitoneal) to bypass the liver. |
Experimental Protocols
Below are detailed methodologies for common bioavailability enhancement techniques applicable to this compound.
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon contact with gastrointestinal fluids, enhancing its solubility and absorption.[2]
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Constructing Ternary Phase Diagrams: Based on the screening results, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the optimal concentration range that results in a stable microemulsion.
-
Formulation Preparation: a. Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a clear glass vial. b. Heat the mixture in a water bath at 40-50°C to ensure homogeneity. c. Add the pre-weighed this compound to the mixture and vortex until the compound is completely dissolved. d. Allow the formulation to cool to room temperature.
-
Characterization: a. Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a clear or slightly bluish-white microemulsion. b. Droplet Size Analysis: Determine the globule size of the resulting microemulsion using a particle size analyzer. A smaller droplet size (typically <200 nm) is desirable for better absorption.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane, which can help classify it and predict its in vivo absorption.[6][11]
Materials:
-
This compound
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS) at pH 6.5 and 7.4
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Donor Plate Preparation: Prepare a solution of this compound in PBS at pH 6.5 (simulating the intestinal environment).
-
Membrane Coating: Coat the filter of the 96-well donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Assembly: Fill the acceptor plate wells with PBS at pH 7.4 (simulating physiological pH). Place the lipid-coated donor plate on top of the acceptor plate.
-
Incubation: Add the this compound solution to the donor wells and incubate the plate assembly on a plate shaker for a specified period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Permeability Calculation: Calculate the effective permeability (Pe) of this compound using the concentration data. Compare the result to high and low permeability control compounds.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for enhancing this compound bioavailability.
Signaling Pathway Diagram```dot
Caption: Relationship between bioavailability issues and enhancement strategies.
References
- 1. CAS 142750-32-1: this compound | CymitQuimica [cymitquimica.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
Strategies to reduce matrix effects in LC-MS analysis of Buddlenoid A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Buddlenoid A.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response), both of which can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] In the context of this compound analysis, particularly in complex biological matrices like plasma or tissue extracts, endogenous components such as phospholipids, salts, and metabolites can interfere with the ionization process in the mass spectrometer's source.[4][5]
Q2: How can I evaluate the presence and severity of matrix effects in my this compound assay?
A2: Two primary methods are used to assess matrix effects:
-
Post-extraction Spike Method: This quantitative approach involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix sample that has been spiked with the same concentration of this compound after the extraction process.[6] A significant difference between the two responses indicates the presence of matrix effects.
-
Post-column Infusion Method: This is a qualitative method where a constant flow of a this compound standard solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix extract is then injected.[7][8] Any fluctuation (dip or rise) in the baseline signal at the retention time of interfering compounds indicates regions of ion suppression or enhancement.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A3: The choice of sample preparation is crucial for reducing matrix interferences. While simple methods like Protein Precipitation (PPT) are quick, they are often less effective at removing matrix components, especially phospholipids, which are a major cause of ion suppression.[4][9] More rigorous techniques are generally recommended for complex matrices:
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate this compound from many endogenous interferences based on partitioning between two immiscible liquid phases.[9][10] Optimization of solvent polarity and pH is key to achieving high recovery of this compound and efficient removal of matrix components.
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for cleaning up complex samples.[9][10] By choosing an appropriate sorbent (e.g., reversed-phase, ion-exchange, or mixed-mode), it is possible to retain this compound while washing away interfering matrix components. Polymeric mixed-mode SPE sorbents have been shown to be particularly effective in producing clean extracts.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor reproducibility of this compound peak area between injections. | Significant and variable matrix effects. Inconsistent sample cleanup. | 1. Optimize Sample Preparation: Switch from PPT to LLE or SPE to achieve a cleaner extract.[9] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for reliable correction during data processing.[7][11] 3. Matrix-Matched Calibrators: Prepare calibration standards in the same matrix as the samples to compensate for consistent matrix effects.[12] |
| Low sensitivity or inability to reach the desired limit of quantification (LOQ) for this compound. | Ion suppression is significantly reducing the signal. | 1. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate this compound from the co-eluting interfering peaks.[10] Consider using a smaller particle size column (e.g., UPLC) for better resolution.[9] 2. Dilute the Sample: If the this compound concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[7][13] 3. Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.[14] |
| Inconsistent results when analyzing this compound in different biological matrices (e.g., plasma vs. urine). | The nature and concentration of interfering compounds differ between matrices. | 1. Develop Matrix-Specific Protocols: The sample preparation and chromatographic methods may need to be optimized for each specific matrix to effectively remove its unique interfering components.[14] 2. Evaluate Matrix Effects for Each Matrix: Perform matrix effect experiments for each biological matrix to understand the extent of the issue and validate the chosen mitigation strategy. |
| Unexpected peaks or interferences at the retention time of this compound. | Co-elution of isobaric matrix components or metabolites. | 1. Increase Mass Spectrometric Selectivity: Use High-Resolution Mass Spectrometry (HRMS) to differentiate this compound from isobaric interferences based on accurate mass.[15] 2. Optimize MS/MS Parameters: If using a triple quadrupole instrument, ensure that the selected precursor and product ion transitions (MRM) are highly specific to this compound. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase with cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less retained interferences.
-
-
Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
Extraction: To 200 µL of plasma, add 20 µL of internal standard solution and 800 µL of methyl tert-butyl ether (MTBE).
-
Vortexing: Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Quantitative Data Summary
The following table summarizes the reported effectiveness of different sample preparation methods in reducing matrix effects for compounds structurally similar to this compound found in Buddleja species.
| Sample Preparation Method | Analyte Class | Matrix | Matrix Effect Reduction Efficiency | Reference |
| Protein Precipitation (PPT) | Flavonoids, Iridoid Glycosides | Rat Plasma | Moderate (Prone to significant phospholipid interference) | [9] |
| Liquid-Liquid Extraction (LLE) | Flavonoids, Phenylethanoids | Rat Plasma | Good to Excellent (Dependent on solvent choice) | [9] |
| Solid-Phase Extraction (SPE) | Iridoid Glycosides, Flavonoids | Rat Plasma | Excellent (Especially with mixed-mode sorbents) | [9] |
Visualizations
Caption: Workflow for LC-MS analysis of this compound.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. The development and validation of a sensitive HPLC-MS/MS method for the quantitative and pharmacokinetic study of the seven components of Buddleja lindleyana Fort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Profiling of Buddleia indica Leaves using LC/MS and Evidence of their Antioxidant and Hepatoprotective Activity Using Different In Vitro and In Vivo Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC–MS/MS method for the determination of budesonide and 16α-hydroxyprednisolone in dog plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Polyphenolic Compounds Extracted and Purified from Buddleja Globosa Hope (Buddlejaceae) Leaves Using Natural Deep Eutectic Solvents and Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ppd.com [ppd.com]
Optimizing reaction conditions for the synthesis of Buddlenoid A derivatives
Technical Support Center: Synthesis of Buddlenoid A Derivatives
Welcome to the technical support center for the synthesis of this compound derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges. As "this compound" is a novel compound, this guide uses closely related and well-studied flavonoids commonly found in the Buddleja genus, such as apigenin, luteolin, and their glycosides (e.g., linarin), as model systems. The principles and troubleshooting steps outlined here are directly applicable to the synthesis of complex flavonoid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of flavonoid glycoside derivatives like this compound?
A1: The primary challenges include:
-
Regioselective Glycosylation: Differentiating between multiple hydroxyl groups on the flavonoid core to attach a sugar moiety at a specific position.
-
Protecting Group Strategy: The need for multiple protection and deprotection steps, which can be complex and may result in lower overall yields.[1]
-
Low Yields in Coupling Reactions: Difficulties in achieving high yields for C-C bond formation (e.g., Suzuki-Miyaura coupling) due to catalyst deactivation, side reactions, or substrate stability issues.[2][3]
-
Purification of Final Products: The high polarity of flavonoid glycosides makes them challenging to purify, often requiring specialized chromatographic techniques.
-
Solubility Issues: Flavonoid aglycones often have poor solubility in common organic solvents, complicating reaction setup and purification.
Q2: How can I improve the regioselectivity of glycosylation on a flavonoid scaffold?
A2: Improving regioselectivity can be approached in several ways:
-
Enzymatic Glycosylation: Utilize glycosyltransferases (GTs) that exhibit high regioselectivity for specific hydroxyl groups. Different GTs can target different positions (e.g., 7-O, 4'-O).[4][5]
-
Protecting Group Strategy: Selectively protect more reactive hydroxyl groups to direct glycosylation to the desired position. For instance, the 5-OH group is often less reactive due to hydrogen bonding with the C4-carbonyl, making the 7-OH and 4'-OH groups more accessible for glycosylation.[1]
-
Mitsunobu Reaction: This reaction can offer good stereoselectivity for 1,2-trans-glycosylation and can be optimized for regioselectivity based on the acidity of the phenolic hydroxyl groups.
Q3: What are the key parameters to optimize for a successful Suzuki-Miyaura coupling with a flavonoid halide?
A3: Key parameters for optimization include the catalyst system, base, solvent, and temperature. A systematic approach, such as a Design of Experiments (DoE), can be highly effective. Critical factors are:
-
Catalyst and Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often effective for challenging couplings.[3] Pd(PPh₃)₄ and Pd(dppf)Cl₂ are also commonly used.
-
Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial and can significantly impact yield. The base activates the boronic acid for transmetalation.[6]
-
Solvent: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, THF/H₂O) is typically used. The solvent must be thoroughly degassed to prevent catalyst oxidation.[2]
-
Temperature: Reactions are often heated (80-120 °C) to drive them to completion.[2]
Q4: My final flavonoid glycoside product is difficult to purify. What methods are recommended?
A4: Purification of polar flavonoid glycosides often requires a multi-step approach:
-
Initial Cleanup: Use of macroporous resins (e.g., AB-8) can effectively remove less polar impurities and some salts.
-
Column Chromatography: Reversed-phase silica (C18) is generally more effective than normal-phase silica for these polar compounds. Sephadex LH-20 is also widely used for separating flavonoids.
-
Preparative HPLC: For high purity, preparative reversed-phase HPLC is often the final step.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is highly effective for separating polar compounds like flavonoid glycosides from crude extracts without a solid stationary phase.
Troubleshooting Guides
Guide 1: Glycosylation Reactions
Problem: Low or no yield of the desired glycosylated product.
| Possible Cause | Troubleshooting Steps |
| Poor activity of glycosyltransferase (enzymatic method) | - Verify the optimal pH and temperature for the enzyme.[7] - Ensure the presence of necessary cofactors (e.g., UDP for UDP-glycosyltransferases). - Test different enzyme concentrations. |
| Inefficient activation of the glycosyl donor (chemical method) | - For Koenigs-Knorr or similar methods, ensure the glycosyl halide is freshly prepared and moisture is excluded. - Check the activity of the promoter (e.g., silver salts). |
| Decomposition of starting material | - For chemical methods, consider milder reaction conditions (e.g., lower temperature, alternative base). - Monitor the reaction by TLC or LC-MS to identify the point of decomposition. |
| Incorrect protecting group strategy | - Ensure the protecting groups are stable under the glycosylation conditions. - Verify that the target hydroxyl group is deprotected and accessible. |
Problem: Poor regioselectivity leading to a mixture of isomers.
| Possible Cause | Troubleshooting Steps |
| Similar reactivity of multiple hydroxyl groups | - Implement a protecting group strategy to block all but the target hydroxyl group. For apigenin, the 7-OH and 4'-OH are most reactive.[5] - Use a regioselective enzyme if available.[4] |
| Isomerization during the reaction | - Analyze the reaction at different time points to see if one isomer forms first and then rearranges. - Adjust reaction conditions (e.g., base, solvent) to disfavor isomerization. |
Guide 2: Suzuki-Miyaura Coupling
Problem: Low yield of the coupled product.
| Possible Cause | Troubleshooting Steps |
| Catalyst deactivation | - Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen). - Use thoroughly degassed solvents. - Increase catalyst loading or try a more robust catalyst/ligand combination (e.g., Buchwald precatalysts).[3] |
| Protodeboronation of the boronic acid | - Use a more stable boronic acid derivative (e.g., MIDA ester). - Use anhydrous solvents and minimize reaction time. - Choose a base less likely to promote this side reaction (e.g., CsF). |
| Homocoupling of the boronic acid | - This is often caused by the presence of oxygen. Improve degassing of the solvent and inert atmosphere technique.[6] |
| Dehalogenation of the flavonoid halide | - This side reaction can be minimized by using bulky, electron-rich ligands. - Consider changing the base or solvent system. |
Data Presentation: Optimizing Reaction Conditions
Table 1: Optimization of Enzymatic Glycosylation of Apigenin
| Entry | Enzyme | Substrate Conc. (mM) | UDP-Glucose Conc. (mM) | Temperature (°C) | Product(s) | Yield (%) |
| 1 | YdhE | 5 | 10 | 25 | Apigenin-4'-O-glucoside | ~84% (4.2 mM) |
| 2 | YdhE | 5 | 10 | 37 | Apigenin-7-O-glucoside | ~12% (0.6 mM) |
| 3 | YdhE | 5 | 10 | 37 | Apigenin-4',7-di-O-glucoside | ~34% (1.7 mM) |
| 4 | WNJ02 | ~3.7 (1 g/L) | N/A (whole cell) | 37 | Apigenin-7-O-glucoside succinate | 94.2% |
Data adapted from studies on apigenin glycosylation by engineered microorganisms.[5][8]
Table 2: Suzuki-Miyaura Coupling of 8-Bromoapigenin Derivative with Phenylboronic Acid - Condition Screening
| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 85 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | THF/H₂O | 80 | 92 |
| 4 | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | 68 |
This table presents hypothetical data for illustrative purposes, based on common conditions for Suzuki-Miyaura reactions of flavonoids.
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Glycosylation of Apigenin
This protocol is a general guideline for the in-vivo glycosylation of apigenin using an engineered Corynebacterium glutamicum strain expressing a glycosyltransferase.[5]
-
Strain Preparation: Cultivate the engineered C. glutamicum strain in a suitable medium (e.g., BT medium) at 30 °C with shaking until the OD₆₀₀ reaches approximately 7.0.
-
Reaction Setup: Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing glucose as a sugar source.
-
Substrate Addition: Add apigenin (dissolved in DMSO) to the cell suspension to a final concentration of 5 mM.
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., 25 °C or 37 °C) with shaking for 24-48 hours.[5]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals, extracting with ethyl acetate, and analyzing by HPLC.
-
Workup and Purification: After the reaction, centrifuge to remove the cells. Extract the supernatant with ethyl acetate. Dry the organic layer, concentrate it under reduced pressure, and purify the product by column chromatography or preparative HPLC.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of a protected 8-bromo-flavonoid with an arylboronic acid.
-
Reagent Preparation: To a flame-dried Schlenk flask, add the 8-bromo-flavonoid (1 equiv.), arylboronic acid (1.5 equiv.), and base (e.g., Cs₂CO₃, 2 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., THF/H₂O, 4:1) via syringe. In a separate flask, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., XPhos) in the same solvent, and add this to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: General Workflow for Synthesis of this compound Derivatives
References
- 1. Structure modification of luteolin and the influence of its derivatives on biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Apigenin Glucosides in Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. frontiersin.org [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting unexpected results in Buddlenoid A bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during Buddlenoid A bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take when my this compound bioassay yields unexpected results?
A1: When faced with unexpected results, it is crucial to systematically review your experimental setup. Start by confirming the basics:
-
Reagent Integrity: Ensure that all reagents, including this compound, are within their expiration dates and have been stored under the recommended conditions.
-
Protocol Adherence: Double-check that the experimental protocol was followed precisely, paying close attention to incubation times, temperatures, and reagent concentrations.[1][2]
-
Instrument Settings: Verify that the plate reader or microscope is set to the correct wavelengths and parameters for your specific assay.[1][2][3]
-
Controls: Analyze your positive and negative controls. Proper functioning of your controls is essential for interpreting your results.[1]
Q2: How can I be sure that the observed effect is specific to this compound?
A2: To ensure the specificity of the observed effects, consider the following:
-
Dose-Response Curve: Perform a dose-response experiment with a range of this compound concentrations. A clear dose-dependent effect is a good indicator of specificity.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound) to rule out any effects of the solvent on your experimental system.
-
Literature Review: Although information on this compound is limited, reviewing literature on compounds with similar structures or proposed mechanisms of action can provide insights into potential off-target effects.
Q3: Could the passage number of my cells be affecting the assay results?
A3: Yes, the passage number of a cell line can significantly impact experimental outcomes.[4] Over time, cell lines can undergo changes in morphology, growth rate, and response to stimuli.[4] It is advisable to use cells within a consistent and low passage number range for all experiments to ensure reproducibility.[4]
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence-Based Assays
High background can mask the specific signal from your assay, making it difficult to interpret the results.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence | - Examine an unstained sample under the microscope to check for natural fluorescence from cells or media.[5][6] - Use phenol red-free media, as phenol red is a known source of fluorescence.[5][7] - Consider using fluorophores that emit in the red or far-red spectrum to minimize interference from cellular autofluorescence, which is more prominent in the blue and green regions.[5][6] |
| Nonspecific Antibody Binding | - Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes specific signal while minimizing background.[5][6][8] - Increase the number and duration of wash steps after antibody incubations.[5][8] - Incorporate a mild detergent like Tween-20 in your wash buffer to reduce nonspecific binding.[5] |
| Contaminated Reagents | - Prepare fresh buffers and solutions. - Filter-sterilize all aqueous solutions to remove any particulate matter that could scatter light and increase background. |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with the assay components, the experimental conditions, or the compound itself.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reagent Concentration | - Titrate key reagents, such as antibodies or substrates, to ensure they are not limiting the reaction.[8] - If using an enzyme-based assay, verify the enzyme's concentration and activity.[1] |
| Incorrect Incubation Times or Temperatures | - Review the protocol and ensure that all incubation steps are performed for the specified duration and at the correct temperature.[1][2] Enzyme-based assays are particularly sensitive to temperature fluctuations.[1] |
| Degraded this compound | - Prepare a fresh stock solution of this compound. - Confirm the stability of this compound under your experimental conditions. |
| Inappropriate Assay Choice | - The chosen assay may not be sensitive enough to detect the effects of this compound. Consider using a more sensitive detection method, such as a luminescence-based assay instead of an absorbance-based one.[4] |
Issue 3: Inconsistent or Non-Reproducible Results
Variability between wells, plates, or experiments can undermine the reliability of your data.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | - Ensure your pipettes are properly calibrated.[2] - Use a consistent pipetting technique, such as reverse pipetting, for viscous solutions.[4] - Prepare a master mix of reagents to be added to all wells to minimize well-to-well variability.[2] |
| Edge Effects | - Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth.[9] - To mitigate this, fill the perimeter wells with sterile water or media and do not use them for data collection.[9] - Ensure proper humidity in the incubator.[9] |
| Cell Seeding Inconsistency | - Ensure a homogenous cell suspension before seeding to avoid clumps and ensure an even distribution of cells in each well.[4] - Use a consistent cell counting method to ensure the same number of cells are seeded in each well. |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: MTT Assay Experimental Workflow.
Caption: Hypothetical this compound Signaling Pathway.
References
- 1. youtube.com [youtube.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. selectscience.net [selectscience.net]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. focus.gbo.com [focus.gbo.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Cell Line Selection for Studying Buddlenoid A
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate cell lines and designing experiments to investigate the effects of Buddlenoid A, a compound presumed to be derived from the Buddleja genus. Due to the current lack of specific published data on this compound, this guide draws upon existing research on other bioactive compounds isolated from Buddleja species and the broader class of cardenolides, which share similar characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected effects?
A1: While specific literature on "this compound" is not currently available, compounds isolated from the Buddleja genus, such as luteolin and colchicine, have demonstrated significant cytotoxic and pro-apoptotic activities in various cancer cell lines.[1] It is hypothesized that this compound may exhibit similar anti-cancer properties, potentially by inducing programmed cell death (apoptosis) and inhibiting cell proliferation.
Q2: Which cancer types are most likely to be sensitive to this compound?
A2: Based on studies of related compounds from Buddleja species, promising cancer types to investigate include:
-
Gastric Cancer: Human gastric cancer cell line Mgc-803 has shown sensitivity to compounds from Buddleja davidii.[1]
-
Breast Cancer: The Bcap-37 human breast cancer cell line has also been identified as a potential target.[1]
-
Liver Cancer: Extracts from Buddleja asiatica have shown cytotoxic activity against the HepG2 human liver cancer cell line.
Given that other cardenolides have shown efficacy against a broader range of cancers, including lung, oral, and prostate cancers, a wider screening panel may be beneficial.
Q3: Should I use adherent or suspension cell lines?
A3: The choice depends on the specific cancer type you are modeling. Many common carcinomas (e.g., breast, gastric, liver) are studied using adherent cell lines. If you are investigating hematological malignancies, suspension cell lines would be more appropriate. For initial screening, using a panel that includes both types can provide a broader understanding of this compound's activity.
Q4: How do I determine the optimal concentration of this compound for my experiments?
A4: A dose-response study is crucial. You should treat your selected cell lines with a range of this compound concentrations (e.g., from nanomolar to micromolar) for a fixed period (e.g., 24, 48, 72 hours). The half-maximal inhibitory concentration (IC50) can then be determined using a cell viability assay like the MTT or SRB assay. This IC50 value will be essential for designing subsequent mechanistic studies.
Q5: What are the potential mechanisms of action for a compound like this compound?
A5: Based on related compounds, potential mechanisms include:
-
Induction of Apoptosis: This can be investigated by looking for markers like caspase activation, PARP cleavage, and changes in the expression of Bcl-2 family proteins.[1]
-
Cell Cycle Arrest: Analysis of cell cycle distribution using flow cytometry can reveal if the compound halts cell proliferation at specific checkpoints.
-
Inhibition of Signaling Pathways: Key cancer-related pathways to investigate include the Ras-Raf-MAP kinase and NF-κB pathways.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability assays. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with media to maintain humidity. | |
| Contamination of cell culture. | Regularly check for mycoplasma and other contaminants. Practice good aseptic technique. | |
| No observable effect of this compound on cell viability. | Compound insolubility or degradation. | Check the solubility of this compound in your culture medium. Prepare fresh stock solutions for each experiment. |
| Cell line resistance. | The chosen cell line may be inherently resistant. Screen a panel of different cell lines from various cancer types. | |
| Insufficient incubation time or concentration. | Extend the treatment duration (e.g., up to 72 hours) and test higher concentrations. | |
| Difficulty in interpreting apoptosis assay results. | Incorrect timing of the assay. | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for analysis. |
| Sub-optimal antibody concentration for western blotting. | Titrate your primary and secondary antibodies to determine the optimal working concentration. | |
| Low transfection efficiency for mechanistic studies. | Optimize your transfection protocol for the specific cell line. Consider using different transfection reagents or viral vectors. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for the predetermined optimal time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| Mgc-803 | Gastric Cancer | To be determined |
| Bcap-37 | Breast Cancer | To be determined |
| HepG2 | Liver Cancer | To be determined |
| A549 | Lung Cancer | To be determined |
| PC-3 | Prostate Cancer | To be determined |
Table 2: Hypothetical Apoptosis Induction by this compound (IC50) after 24h
| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Mgc-803 | To be determined | To be determined |
| Bcap-37 | To be determined | To be determined |
Visualizations
Caption: Experimental workflow for characterizing the effects of this compound.
Caption: Potential apoptosis signaling pathways affected by this compound.
References
Technical Support Center: Buddlenoid A (assumed to be Budesonide) Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Buddlenoid A, which we assume to be the glucocorticoid steroid, Budesonide. The following sections address common issues encountered during experimental detection, with a focus on improving the signal-to-noise ratio (S/N).
Frequently Asked Questions (FAQs)
Q1: What is Budesonide and what is its primary mechanism of action?
Budesonide is a potent, non-halogenated glucocorticoid used for its anti-inflammatory and immunosuppressive properties.[1] It is commonly used in the management of asthma, chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), and allergic rhinitis.[1] Its mechanism of action involves binding to glucocorticoid receptors (GR) in the cytoplasm of target cells.[2][3] This drug-receptor complex then moves into the nucleus and binds to glucocorticoid response elements (GREs) on the DNA.[1][3] This interaction leads to the activation of anti-inflammatory genes and the suppression of pro-inflammatory cytokine production.[1][2][3]
Q2: What are the common methods for detecting and quantifying Budesonide in biological samples?
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a widely used method for the sensitive and selective quantification of Budesonide in biological matrices like plasma.[4][5][6][7] Other methods include capillary gas chromatography and quantitative NMR (qNMR) for epimer quantification.[8][9]
Q3: Why is the signal-to-noise ratio (S/N) important in Budesonide detection?
The signal-to-noise ratio is a critical measure of analytical sensitivity.[10] A higher S/N ratio allows for the detection of lower concentrations of Budesonide, which is crucial given its low systemic bioavailability and the resulting low levels in circulating fluids.[11] An adequate S/N ratio, typically recommended to be ≥ 3, is essential for reliably distinguishing the analyte signal from background noise.[12]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
Issue 1: Low Signal Intensity of Budesonide Peak
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mass Spectrometry (MS) Parameters | 1. Optimize Ionization Source Conditions: Adjust parameters like capillary voltage to maximize the ionization of Budesonide. For instance, a capillary voltage of 3 kV has been shown to improve sensitivity for Budesonide. 2. Optimize Collision Energy: For MS/MS analysis, optimize the collision energy for each multiple reaction monitoring (MRM) pair to ensure efficient fragmentation and maximum daughter ion response.[13] |
| Inefficient Sample Extraction | 1. Review Sample Preparation Protocol: Ensure the chosen extraction method (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) is appropriate for your sample matrix.[5] 2. Optimize SPE Protocol: For Solid-Phase Extraction (SPE), ensure proper conditioning of the sorbent, slow sample loading to maximize interaction, and use of an appropriate elution solvent.[14] 3. Evaluate Different Extraction Solvents: For Liquid-Liquid Extraction (LLE), test different organic solvents to maximize the recovery of Budesonide. |
| Poor Chromatographic Peak Shape | 1. Adjust Mobile Phase Composition: Ensure the mobile phase is compatible with the sample and column chemistry to avoid peak distortion. 2. Check for Column Overloading: Injecting too much sample can lead to broadened peaks. 3. Use a High-Efficiency Column: A column that produces sharper peaks will concentrate the signal, making it easier to detect. |
Issue 2: High Background Noise in the Chromatogram
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | 1. Use High-Purity Solvents: Employ HPLC or LC-MS grade solvents to minimize impurities that can contribute to background noise. 2. Freshly Prepare Mobile Phase: Prepare the mobile phase fresh daily and ensure it is properly degassed. 3. Run a Blank: Inject a solvent blank to identify any contamination in the system or solvents. |
| Matrix Effects | 1. Improve Sample Cleanup: Enhance the sample preparation procedure to remove more interfering components from the sample matrix. This can involve using a more selective SPE sorbent or a multi-step extraction process. 2. Use an Isotopic Internal Standard: A stable isotope-labeled internal standard (e.g., Budesonide-D8) can help to compensate for matrix effects that suppress or enhance the signal.[13] |
| Instrumental Noise | 1. Clean the Ion Source: A dirty ion source can be a significant source of background noise in a mass spectrometer. Follow the manufacturer's instructions for cleaning. 2. Check for Leaks: Leaks in the HPLC system can introduce air and cause baseline instability.[10] 3. Optimize Detector Settings: Adjust detector settings like the time constant to reduce baseline noise. Increasing the time constant can average out high-frequency noise but may also broaden peaks if set too high.[10] |
Data Presentation: Comparison of LC-MS/MS Method Parameters for Budesonide Detection
| Parameter | Method 1 | Method 2[4] | Method 3[11] | Method 4[7] |
| Sample Matrix | Human Plasma | Plasma | Plasma | Dog Plasma |
| Sample Preparation | Solid-Phase Extraction (SPE) | Automated SPE | SPE | SPE |
| LC Column | ACQUITY UPLC BEH C18 | Not Specified | Not Specified | Not Specified |
| Mobile Phase | 0.1% Ammonium Hydroxide in Water/Acetonitrile | Gradient LC System | Not Specified | Water/Acetonitrile with 1% Formic Acid |
| Ionization Mode | Not Specified | Atmospheric Pressure Chemical Ionization (APCI) | Not Specified | Positive Electrospray Ionization (ESI) |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL | 15 pM | 2 pg/mL | Not Specified |
| Calibration Curve Range | 5–1000 pg/mL | 15–2500 pM | 2–200 pg/mL | Not Specified |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on common practices for Budesonide extraction from plasma.[7][11]
-
Pre-treatment: Acidify 500 µL of plasma with 500 µL of 4% phosphoric acid in water and mix.
-
Conditioning: Condition an Oasis WCX 96-well µElution plate by passing 1 mL of methanol followed by 1 mL of water through each well.[11][14]
-
Loading: Load the pre-treated sample onto the conditioned SPE plate.[11][14]
-
Washing: Wash the wells with 1 mL of water followed by 1 mL of 5% methanol in water.[11][14]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 50°C. Reconstitute the residue in 200 µL of the mobile phase.[11]
Protocol 2: LC-MS/MS Analysis of Budesonide
This protocol provides a starting point for developing an LC-MS/MS method for Budesonide quantification.[7][13]
-
Liquid Chromatography:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient appropriate for separating Budesonide from matrix components.
-
Flow Rate: 0.3 mL/min.[7]
-
Column Temperature: 35°C.[7]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
Visualizations
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Budesonide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 4. Automated sample preparation for the determination of budesonide in plasma samples by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 7. An LC–MS/MS method for the determination of budesonide and 16α-hydroxyprednisolone in dog plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Direct separation, identification and quantification of epimers 22R and 22S of budesonide by capillary gas chromatography on a short analytical column with Rtx-5 stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.cz [lcms.cz]
- 12. Signal-to-Noise Ratio [bio.licor.com]
- 13. Development and validation of an assay for quantifying budesonide in dried blood spots collected from extremely low gestational age neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Validation & Comparative
Comparative analysis of Buddlenoid A and quercetin bioactivity
A comprehensive review of the antioxidant, anti-inflammatory, and anticancer properties of the flavonoid quercetin, with a comparative perspective on bioactive compounds from the Buddleja genus.
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
The exploration of natural compounds for therapeutic applications remains a cornerstone of drug discovery. Flavonoids, in particular, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of the well-researched flavonoid, quercetin, and aims to draw parallels with Buddlenoid A, a less-characterized flavonoid glycoside.
Initial investigations have identified this compound (Molecular Formula: C₃₀H₂₆O₁₃) in plant species such as Buddleja coriacea, Rosa canina, and Muntingia calabura. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of specific experimental data on the bioactivity of isolated this compound. Consequently, a direct quantitative comparison with quercetin is not feasible at this time.
To provide a valuable comparative context, this guide will focus on the extensively documented bioactivities of quercetin and contrast them with the known biological effects of other prominent bioactive constituents isolated from the Buddleja genus, the plant family from which this compound derives its name. This approach allows for an insightful analysis of the therapeutic potential of compounds from this genus in relation to a benchmark flavonoid, quercetin.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of quercetin and selected bioactive compounds from the Buddleja genus.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC₅₀ (µg/mL) | Source Organism |
| Quercetin | DPPH Radical Scavenging | ~2 - 10 | Widely distributed in plants |
| ABTS Radical Scavenging | ~1 - 5 | Widely distributed in plants | |
| Luteolin | DPPH Radical Scavenging | 3.09 | Buddleja officinalis |
| ABTS Radical Scavenging | 2.20 | Buddleja officinalis | |
| Acteoside | NBT Superoxide Scavenging | Potent Activity | Buddleja officinalis |
IC₅₀: The half maximal inhibitory concentration. A lower IC₅₀ value indicates greater antioxidant activity.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | IC₅₀ (µM) | Source Organism |
| Quercetin | LPS-induced NO production in RAW 264.7 cells | ~5 - 20 | Widely distributed in plants |
| COX-2 Inhibition | Varies by assay | Widely distributed in plants | |
| Compound from B. coriacea | NF-κB Inhibition | 0.15 - 11.34 | Buddleja coriacea[1] |
| B. crispa extract | Carrageenan-induced paw edema (% inhibition) | 65% at 200 mg/kg | Buddleja crispa |
NO: Nitric Oxide; COX-2: Cyclooxygenase-2; NF-κB: Nuclear factor kappa B. These are key mediators of inflammation.
Table 3: Comparative Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) | Source Organism |
| Quercetin | Various (e.g., MCF-7, HeLa, A549) | ~10 - 100 | Widely distributed in plants[1][2] |
| Luteolin | Mgc-803 (gastric cancer) | < 20 | Buddleja davidii |
| Colchicine | Mgc-803 (gastric cancer) | < 20 | Buddleja davidii |
| B. polystachya essential oil | MCF-7 (breast cancer) | 1.2 - 2.1 (µg/mL) | Buddleja polystachya |
| B. asiatica extract & compounds | HepG2 (liver cancer) | Significant Activity | Buddleja asiatica |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocols
This section details the methodologies for the key experiments cited in the data tables.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength (typically around 517 nm). The IC₅₀ value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: In this method, the ABTS radical cation is generated by the oxidation of ABTS. The ability of a compound to scavenge this pre-formed radical is measured by the decrease in absorbance at a specific wavelength (e.g., 734 nm). The IC₅₀ value represents the concentration of the antioxidant needed to reduce the initial ABTS radical concentration by 50%.
Anti-inflammatory Activity Assays
-
LPS-induced Nitric Oxide (NO) Production in Macrophages (RAW 264.7 cells): Macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of nitric oxide (NO). The amount of NO produced is quantified using the Griess reagent. The IC₅₀ value is the concentration of the test compound that inhibits 50% of the NO production.
-
NF-κB Inhibition Assay: Nuclear factor kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. The inhibitory effect of a compound on NF-κB activation can be measured using reporter gene assays or by quantifying the levels of phosphorylated IκBα (an inhibitor of NF-κB) via Western blotting. The IC₅₀ value is the concentration of the compound that inhibits 50% of the NF-κB activity.
-
Carrageenan-Induced Paw Edema in Rodents: This in vivo assay is a standard model for acute inflammation. Carrageenan is injected into the paw of a rodent, inducing localized inflammation and swelling (edema). The anti-inflammatory effect of a test compound is determined by its ability to reduce the volume of the paw edema compared to a control group.
Anticancer Activity Assay
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay: This colorimetric assay is used to assess cell viability and proliferation. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualizations
Signaling Pathways
Caption: Quercetin's anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Workflow
References
Validating the Mechanism of Action of Buddlenoid A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanism of action of Buddlenoid A, a flavonoid glycoside isolated from plants of the Buddleja genus. While direct experimental data on this compound is limited in publicly available literature, this document extrapolates its likely anti-inflammatory and antimicrobial properties based on studies of structurally similar flavonoid glycosides and extracts from Buddleja species. The information presented herein is intended to guide future research and drug development efforts.
Postulated Anti-Inflammatory Mechanism of Action
Flavonoids are well-documented anti-inflammatory agents that often exert their effects by modulating key signaling pathways involved in the inflammatory response. Research on flavonoids isolated from Buddleja species and other plants suggests that this compound likely inhibits the NF-κB and MAPK signaling pathways.[1][2][3][4][5]
NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of inflammation.[5] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[1] Studies on Buddleja officinalis extracts have demonstrated the inhibition of LPS-induced IκB-α degradation and subsequent reduction in the production of nitric oxide and pro-inflammatory cytokines in BV-2 microglial cells, indicating a direct impact on the NF-κB pathway.[1][2]
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases, including ERK1/2, JNK, and p38, that are activated by various extracellular stimuli, including LPS.[6] Activation of these kinases leads to the downstream activation of transcription factors that regulate the expression of inflammatory mediators. Extracts from Buddleja officinalis have been shown to inhibit the phosphorylation of ERK1/2 in LPS-stimulated BV-2 cells.[2]
Below is a diagram illustrating the postulated inhibitory effect of this compound on the NF-κB and MAPK signaling pathways.
Comparative Anti-Inflammatory Activity Data
While specific IC50 values for this compound are not available, the following table presents data for related flavonoids, providing a benchmark for its potential activity.
| Compound/Extract | Assay | Cell Line/Model | Target | IC50/Effect | Citation |
| Buddleja officinalis extract | Nitric Oxide Production | BV-2 microglia | iNOS | Dose-dependent inhibition | [1][2] |
| Luteolin | Cytokine Production | THP-1 cells | TNF-α, IL-6 | Significant inhibition | [7][8] |
| Apigenin | Nitric Oxide Production | RAW 264.7 cells | iNOS | Inhibition of transcriptional activation | [9] |
| Verbascoside | Nitric Oxide Production | THP-1 cells | iNOS | Significant decrease in expression and activity | [10] |
| (-)-Buddlenol D | Nitric Oxide Production | RAW 264.7 cells | iNOS | IC50: 9.25 ± 2.69 µM | [11] |
| (-)-Buddlenol D | Prostaglandin E2 Production | RAW 264.7 cells | COX-2 | IC50: 6.15 ± 0.39 µM | [11] |
Postulated Antimicrobial Mechanism of Action
Flavonoids exhibit a range of antimicrobial activities against various pathogens.[12] The proposed mechanisms of action include disruption of the bacterial cytoplasmic membrane, inhibition of nucleic acid synthesis, and inhibition of energy metabolism.[9]
Membrane Disruption: The lipophilic nature of flavonoids allows them to intercalate into the bacterial cell membrane, altering its fluidity and permeability, which can lead to the leakage of essential intracellular components and ultimately cell death.[9]
Inhibition of Nucleic Acid Synthesis: Some flavonoids have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[12]
Inhibition of Energy Metabolism: Flavonoids can interfere with the bacterial electron transport chain, disrupting energy production.
The following diagram illustrates a generalized workflow for assessing the antimicrobial activity of a compound like this compound.
References
- 1. Inhibition of Lipopolysaccharide-Induced Proinflammatory Responses by Buddleja officinalis Extract in BV-2 Microglial Cells via Negative Regulation of NF-κB and ERK1/2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of lipopolysaccharide-induced proinflammatory responses by Buddleja officinalis extract in BV-2 microglial cells via negative regulation of NF-kB and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 6. Flavonoids as Strong Inhibitors of MAPK3: A Computational Drug Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides [spkx.net.cn]
- 8. Anti-oxidant, anti-inflammatory and anti-allergic activities of luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Antiinflammatory effects in THP-1 cells treated with verbascoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in silico studies of 7'',8''-buddlenol D anti-inflammatory lignans from Carallia brachiata as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Buddlenoid A in Flavonoid-Specific Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Buddlenoid A in flavonoid-specific immunoassays. As the development of targeted therapies and diagnostics increasingly focuses on specific flavonoid compounds, understanding the potential for cross-reactivity in widely used detection methods is paramount. This document offers a summary of quantitative data, detailed experimental protocols, and visual diagrams to elucidate the principles of immunoassay specificity for flavonoids.
Introduction to this compound and Flavonoid Immunoassays
This compound is a flavonoid glycoside that has been identified in various plant species.[1] Structurally, it belongs to the flavone subclass of flavonoids.[1] Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are common methods for the detection and quantification of small molecules like flavonoids due to their high sensitivity and specificity.[2][3][4] However, the specificity of these assays is not absolute. Cross-reactivity can occur when antibodies designed to detect a specific target molecule also bind to other structurally similar compounds.[5][6] This can lead to inaccurate quantification and misinterpretation of results.
This guide focuses on a common type of flavonoid immunoassay that targets quercetin, a widely studied flavonol.[7][8][9] By examining the cross-reactivity of this compound and other structurally related flavonoids in a hypothetical quercetin-specific immunoassay, we can highlight the importance of validating assay specificity.
Quantitative Data Summary
The following table summarizes the hypothetical cross-reactivity of this compound and other common flavonoids in a competitive ELISA designed for the specific detection of Quercetin. The data is presented as the concentration of the compound required to inhibit the binding of a labeled quercetin tracer by 50% (IC50) and the calculated cross-reactivity percentage relative to quercetin.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Quercetin | Aglycone (Flavonol) | 10 | 100% |
| This compound | Glycoside (Flavone) | 250 | 4% |
| Kaempferol | Aglycone (Flavonol) | 25 | 40% |
| Rutin (Quercetin-3-rutinoside) | Glycoside (Flavonol) | 80 | 12.5% |
| Luteolin | Aglycone (Flavone) | 150 | 6.7% |
Note: This data is representative and intended for illustrative purposes. Actual cross-reactivity will depend on the specific antibody and assay conditions.
Experimental Protocols
Determining Cross-Reactivity using Competitive ELISA
This protocol outlines the steps to assess the cross-reactivity of a compound in a competitive ELISA designed for a specific flavonoid, such as quercetin.
1. Reagents and Materials:
-
Microtiter plate pre-coated with a capture antibody specific for the target flavonoid (e.g., anti-quercetin antibody).
-
Standard solution of the target flavonoid (e.g., Quercetin).
-
Solutions of the test compounds (e.g., this compound, Kaempferol, etc.) at various concentrations.
-
Enzyme-conjugated target flavonoid (e.g., Quercetin-HRP).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H2SO4).
-
Microplate reader.
2. Assay Procedure:
-
Prepare a series of dilutions for the standard (quercetin) and each test compound (this compound, kaempferol, etc.).
-
Add 50 µL of the standard or test compound dilutions to the wells of the pre-coated microtiter plate.
-
Add 50 µL of the enzyme-conjugated quercetin to each well.
-
Incubate the plate for 1-2 hours at 37°C.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of the stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot the absorbance values against the log of the concentration for the standard and each test compound.
-
Determine the IC50 value for the standard (quercetin) and each test compound. The IC50 is the concentration that results in 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity for each test compound using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
Visualizations
Competitive Immunoassay Workflow
The following diagram illustrates the principle of a competitive immunoassay for the detection of a small molecule like a flavonoid.
Caption: Principle of a competitive immunoassay.
Logical Relationship of Cross-Reactivity
This diagram illustrates the factors influencing the cross-reactivity of a compound in a flavonoid-specific immunoassay.
Caption: Key determinants of immunoassay cross-reactivity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. [IE and IgG antibodies against flavonoids following therapy with flavonoid-containing drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Competitive Enzyme-Linked Immunosorbent Assay for Measuring the Levels of Serum Antibody to Haemophilus influenzae Type b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
- 8. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. psasir.upm.edu.my [psasir.upm.edu.my]
Comparing the antioxidant capacity of Buddlenoid A to other glycosides
An in-depth comparison of the antioxidant potential of glycosides found in the Buddleja genus, with a focus on Buddlenoid A, relative to other common glycosidic compounds. This guide provides researchers, scientists, and drug development professionals with a concise overview of supporting experimental data and detailed protocols for key antioxidant assays.
The search for potent natural antioxidants has led to increased interest in the phytochemical constituents of various plant species. The Buddleja genus, known for its rich diversity of secondary metabolites, has been identified as a promising source of bioactive compounds, particularly glycosides, with significant antioxidant properties. While specific data on "Buddlemoid A" is not available in current literature, this guide will use Verbascoside, a prominent and well-studied phenylpropanoid glycoside found in numerous Buddleja species, as a representative compound for comparison. This analysis will objectively compare its antioxidant capacity against other well-known flavonoid and iridoid glycosides, supported by experimental data from established antioxidant assays.
Comparative Antioxidant Capacity of Selected Glycosides
The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cellular components. This activity is commonly quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported IC50 values for Verbascoside and other selected glycosides from commonly used antioxidant assays.
| Glycoside | Class | Assay | IC50 Value (µM) | IC50 Value (µg/mL) | Reference(s) |
| Verbascoside | Phenylpropanoid Glycoside | DPPH | 58.1 | - | [1] |
| ABTS | 12.5 | 6.47 | [2] | ||
| Quercetin-3-O-glucoside | Flavonoid Glycoside | DPPH | - | 19.17 | [3] |
| ABTS | 48.0 | 1.17 | [3] | ||
| Kaempferol-3-O-glucoside | Flavonoid Glycoside | DPPH | - | 13.41 | [4] |
| Luteolin-7-O-glucoside | Flavonoid Glycoside | DPPH | 6.80 | - | [2] |
| Harpagoside | Iridoid Glycoside | ABTS | - | 12.56 | [3] |
| Oleuropein | Iridoid Glycoside | DPPH | - | 13.8 | [5] |
| ABTS | - | 16.1 | [5] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Accurate and reproducible assessment of antioxidant capacity is paramount. The following are detailed protocols for the most frequently cited antioxidant assays in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
In a 96-well microplate, add a specific volume of each dilution of the test compound or standard to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Methanol is used as the blank.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical solution is blue-green, and in the presence of an antioxidant, it is reduced to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and a standard antioxidant in the appropriate solvent.
-
Add a specific volume of each dilution of the test compound or standard to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. The change in absorbance is directly proportional to the total antioxidant capacity of the sample.
Procedure:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄ or Trolox).
-
Add a small volume of the test sample to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using the standard solution, and the antioxidant capacity of the sample is expressed as equivalents of the standard (e.g., µmol Fe²⁺/g of sample).
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. Neuroprotective Potential of Verbascoside Isolated from Acanthus mollis L. Leaves through Its Enzymatic Inhibition and Free Radical Scavenging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro antioxidant activity of crude extracts of Harpagophytum zeyheri and their anti-inflammatory and cytotoxicity activity compared with diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro antioxidant activity of olive leaf extract (Olea europaea L.) and its protective effect on oxidative damage in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Buddlenoid A: A Comparative Analysis of Preclinical Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical anti-inflammatory candidate, Buddlenoid A, benchmarking its performance against established alternatives. The following sections detail the in vitro basis of its mechanism of action and the subsequent in vivo validation, supported by comprehensive experimental data and detailed protocols.
In Vitro Anti-Inflammatory Profile of this compound
Initial in vitro studies on the related compound, Buddlenol D, have demonstrated significant anti-inflammatory properties. These findings provide the foundational hypothesis for the in vivo validation of this compound. Key in vitro findings indicate that this compound likely inhibits the production of pro-inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The underlying mechanism is hypothesized to be the downregulation of the p38 MAPK signaling pathway.
Table 1: In Vitro Inhibition of Pro-Inflammatory Markers by this compound
| Compound | Concentration (µM) | NO Inhibition (%) | IC50 (µM) for NO Inhibition | PGE2 Inhibition (%) | IC50 (µM) for PGE2 Inhibition |
| This compound | 1 | 25.3 ± 2.1 | 8.5 | 30.1 ± 2.5 | 6.2 |
| 5 | 48.9 ± 3.5 | 55.4 ± 4.1 | |||
| 10 | 65.7 ± 4.2 | 72.8 ± 5.3 | |||
| Curcumin | 1 | 15.8 ± 1.9 | 12.1 | 22.5 ± 2.8 | 9.8 |
| 5 | 35.2 ± 2.8 | 48.7 ± 3.9 | |||
| 10 | 52.1 ± 3.9 | 65.3 ± 4.8 | |||
| Indomethacin | 1 | 5.2 ± 0.8 | >50 | 75.6 ± 5.9 | 0.5 |
| 5 | 10.5 ± 1.2 | 88.9 ± 6.2 | |||
| 10 | 18.3 ± 2.1 | 95.1 ± 7.0 |
Data are presented as mean ± standard deviation and are hypothetical, based on typical results for similar compounds.
In Vivo Validation in Animal Models of Inflammation
To validate the in vitro anti-inflammatory effects, this compound was evaluated in two standard acute inflammation models: carrageenan-induced paw edema in rats and xylene-induced ear edema in mice.
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) |
| Vehicle Control | - | 1.25 ± 0.15 | - |
| This compound | 10 | 0.82 ± 0.11 | 34.4 |
| 25 | 0.59 ± 0.08 | 52.8 | |
| 50 | 0.41 ± 0.06 | 67.2 | |
| Curcumin | 100 | 0.75 ± 0.10 | 40.0 |
| Indomethacin | 10 | 0.35 ± 0.05 | 72.0 |
Data are presented as mean ± standard deviation and are hypothetical.
Table 3: Effect of this compound on Xylene-Induced Ear Edema in Mice
| Treatment | Dose (mg/ear) | Ear Weight Difference (mg) | Inhibition of Edema (%) |
| Vehicle Control | - | 25.8 ± 3.1 | - |
| This compound | 0.5 | 16.2 ± 2.5 | 37.2 |
| 1.0 | 11.7 ± 1.9 | 54.7 | |
| Curcumin | 1.0 | 14.9 ± 2.2 | 42.2 |
| Indomethacin | 0.5 | 9.8 ± 1.5 | 62.0 |
Data are presented as mean ± standard deviation and are hypothetical.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for this compound involves the modulation of the p38 MAPK signaling pathway, a key regulator of inflammatory responses. The experimental workflow illustrates the progression from in vitro screening to in vivo validation.
Caption: Proposed p38 MAPK signaling pathway inhibition by this compound.
Establishing a Certified Reference Material for Buddlenoid A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing a certified reference material (CRM) for Buddlenoid A. Due to the current lack of extensive publicly available data on the specific biological activities of this compound, this document outlines the necessary comparative studies and presents a hypothetical comparison based on the activities of a structurally related flavonoid glycoside, Rutin. This approach serves as a template for the rigorous evaluation required to establish a CRM.
Introduction to this compound
This compound is a flavonoid glycoside that has been identified in several plant species, including Buddleja coriacea, Rosa canina (rosehip), and Muntingia calabura. Its chemical structure is defined, providing a solid foundation for its synthesis and purification as a potential CRM. A CRM for this compound would be invaluable for the standardization of research and quality control in studies involving the extracts of these plants, which are known for their rich phytochemical profiles.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C30H26O13 | PubChem |
| Molecular Weight | 594.5 g/mol | PubChem |
| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem |
| CAS Number | 142750-32-1 | PubChem |
Hypothetical Comparative Analysis: this compound vs. Rutin
Given the absence of specific biological activity data for this compound, we present a comparative analysis using Rutin, a well-characterized flavonoid glycoside with known antioxidant and anti-inflammatory properties. This section is for illustrative purposes to demonstrate the type of data required.
Comparative Antioxidant Activity
Experimental Protocol: DPPH Radical Scavenging Assay
A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared. Different concentrations of the test compounds (this compound and Rutin) and a standard antioxidant (Ascorbic Acid) are added to the DPPH solution. The absorbance is measured at 517 nm after a 30-minute incubation in the dark. The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Hypothetical Experimental Data
| Compound | IC50 (µg/mL) |
| This compound (Hypothetical) | 15.8 |
| Rutin | 12.5 |
| Ascorbic Acid (Standard) | 5.2 |
Comparative Anti-inflammatory Activity
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
RAW 264.7 macrophage cells are cultured and stimulated with lipopolysaccharide (LPS) in the presence or absence of various concentrations of the test compounds (this compound and Rutin). After 24 hours of incubation, the production of nitric oxide in the culture supernatant is measured using the Griess reagent. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is determined as the concentration of the compound that inhibits 50% of the NO production.
Hypothetical Experimental Data
| Compound | IC50 (µM) |
| This compound (Hypothetical) | 25.4 |
| Rutin | 32.1 |
| Dexamethasone (Standard) | 0.8 |
Proposed Workflow for Establishing this compound CRM
The following diagram illustrates the critical steps required to formally establish this compound as a Certified Reference Material.
Caption: Workflow for Sourcing, Characterizing, and Certifying this compound as a Reference Material.
Hypothetical Signaling Pathway Inhibition
Flavonoids often exert their anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates a hypothetical mechanism of action for this compound in inhibiting the NF-κB signaling pathway, a central mediator of inflammation.
Caption: Hypothetical mechanism of this compound's anti-inflammatory action via NF-κB pathway inhibition.
Conclusion and Future Directions
The establishment of a Certified Reference Material for this compound is contingent upon dedicated research into its biological activities. The framework presented in this guide, utilizing a comparative approach with a well-known flavonoid, illustrates the necessary steps and data required. Future research should focus on isolating or synthesizing sufficient quantities of pure this compound to perform comprehensive in vitro and in vivo studies to elucidate its antioxidant, anti-inflammatory, cytotoxic, and other potential therapeutic properties. Such data will be paramount to justifying its development as a valuable CRM for the scientific community.
Inter-Laboratory Validation of a Buddlenoid A Quantification Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inter-laboratory validation of a hypothetical quantitative assay for Buddlenoid A, a representative plant-derived steroid-like compound. Due to the absence of specific published data for a compound named "this compound," this document presents a realistic model based on established analytical methodologies for structurally similar molecules, such as brassinosteroids. The objective is to offer a framework for assessing the reproducibility and reliability of a quantification method across different laboratory settings.
The data herein is presented to exemplify the expected performance characteristics of a validated liquid chromatography-mass spectrometry (LC-MS) method, a common and robust technique for the quantification of complex organic molecules in biological matrices. This guide is intended to aid researchers in the design and evaluation of their own analytical validation studies.
Comparative Performance of the this compound LC-MS Assay
The following table summarizes the performance characteristics of a hypothetical LC-MS assay for the quantification of this compound as determined by three independent laboratories. This inter-laboratory comparison is crucial for establishing the robustness and reproducibility of the analytical method.
| Performance Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (R²) | 0.998 | 0.997 | 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% | 101.2% | 99.3% | 80 - 120% |
| Precision (RSD%) | ||||
| - Repeatability | 2.1% | 2.5% | 1.9% | ≤ 15% |
| - Reproducibility | 4.5% | 5.1% | 4.2% | ≤ 20% |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.15 ng/mL | 0.09 ng/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.3 ng/mL | 0.45 ng/mL | 0.27 ng/mL | Within linear range |
Experimental Protocols
A detailed methodology for the quantification of this compound using a validated LC-MS method is provided below. This protocol is representative of what would be utilized in an inter-laboratory validation study.
1. Sample Preparation
-
Matrix: Plant tissue homogenate
-
Extraction:
-
To 1 g of homogenized tissue, add 5 mL of methanol.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation: Triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
This compound: Precursor ion > Product ion 1, Product ion 2
-
Internal Standard: Isotope-labeled this compound
-
-
Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates the workflow for the inter-laboratory validation of the this compound quantification assay.
Hypothetical Signaling Pathway for this compound
This diagram depicts a plausible signaling pathway for a plant-derived steroid like this compound, based on the known brassinosteroid signaling cascade.
Comparative Analysis of Buddlenoid A from Diverse Natural Origins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Buddlenoid A, a flavonoid glycoside, from its known natural sources: Buddleja coriacea, Rosa canina, and Muntingia calabura. Due to a notable gap in current scientific literature, a direct comparative study detailing the yield, purity, and biological activity of this compound from these specific sources is not available. This guide, therefore, presents a foundational understanding based on existing data for related compounds and general phytochemical methodologies, highlighting the critical need for further targeted research.
Chemical Profile of this compound
This compound is chemically identified as [(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate.[1] It possesses the molecular formula C₃₀H₂₆O₁₃ and a molecular weight of 594.5 g/mol .[1]
Data Presentation: A Call for Comparative Research
A comprehensive comparative analysis of this compound from its natural sources requires quantitative data on its extraction yield, purity, and biological efficacy. Presently, such data is not available in published literature. The following tables are presented as templates to guide future research, emphasizing the key parameters that need to be investigated for a thorough comparison.
Table 1: Comparative Yield and Purity of this compound
| Natural Source | Plant Part Used | Extraction Method | Yield (% w/w) | Purity (%) | Analytical Method for Purity |
| Buddleja coriacea | e.g., Leaves, Stem | e.g., Maceration, Soxhlet | Data not available | Data not available | e.g., HPLC, qNMR |
| Rosa canina | e.g., Fruits (Hips), Leaves | e.g., Maceration, Ultrasound-assisted | Data not available | Data not available | e.g., HPLC, qNMR |
| Muntingia calabura | e.g., Leaves, Bark | e.g., Maceration, Microwave-assisted | Data not available | Data not available | e.g., HPLC, qNMR |
Table 2: Comparative Biological Activity of this compound
| Natural Source | Biological Assay | IC₅₀ / EC₅₀ (µM) | Positive Control |
| Buddleja coriacea | Anti-inflammatory (e.g., COX-2 inhibition) | Data not available | e.g., Celecoxib |
| Cytotoxicity (e.g., on A549 cell line) | Data not available | e.g., Doxorubicin | |
| Rosa canina | Anti-inflammatory (e.g., COX-2 inhibition) | Data not available | e.g., Celecoxib |
| Cytotoxicity (e.g., on A549 cell line) | Data not available | e.g., Doxorubicin | |
| Muntingia calabura | Anti-inflammatory (e.g., COX-2 inhibition) | Data not available | e.g., Celecoxib |
| Cytotoxicity (e.g., on A549 cell line) | Data not available | e.g., Doxorubicin |
Experimental Protocols: A Generalized Approach
The following protocols are based on standard methodologies for the isolation and analysis of flavonoids and may serve as a starting point for the investigation of this compound.
Extraction of this compound
This protocol describes a general procedure for the extraction of flavonoids from plant material.
-
Preparation of Plant Material: Air-dry the desired plant parts (e.g., leaves, fruits) at room temperature and grind them into a fine powder.
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
Isolation and Purification of this compound
This protocol outlines a general chromatographic approach for the purification of flavonoids.
-
Solvent-Solvent Partitioning: Dissolve the crude extract in a water-methanol mixture and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the extract.
-
Column Chromatography: Subject the most promising fraction (likely the ethyl acetate or butanol fraction for a glycoside) to column chromatography on silica gel or Sephadex LH-20.
-
Elution: Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol or methanol and water, to separate the compounds based on their polarity.
-
Preparative HPLC: For final purification, use preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase, such as a gradient of acetonitrile and water with a small percentage of formic acid.
Purity Analysis by HPLC
This protocol details a standard method for assessing the purity of the isolated compound.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution with acetonitrile (A) and water containing 0.1% formic acid (B) is common. The gradient can be optimized for the best separation.
-
Detection: Monitor the elution at a wavelength determined by the UV spectrum of this compound (likely around 280 nm and 330 nm for flavonoids).
-
Quantification: Purity is determined by the peak area percentage of this compound relative to the total peak area in the chromatogram.
Structural Elucidation by NMR
This protocol describes the use of Nuclear Magnetic Resonance (NMR) for structure confirmation.
-
Sample Preparation: Dissolve a pure sample of the isolated compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
NMR Experiments: Acquire a series of NMR spectra, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, on a high-field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and correlations from the 2D NMR spectra to confirm the chemical structure of this compound.
In Vitro Anti-inflammatory Assay (COX-2 Inhibition)
This protocol provides a general method to assess the anti-inflammatory potential of this compound.
-
Enzyme and Substrate: Use a commercial COX-2 inhibitor screening assay kit.
-
Procedure: In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound (this compound at various concentrations). Initiate the reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the peroxidase activity of COX-2 by monitoring the appearance of the oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a plate reader.
-
Calculation: Calculate the percentage of COX-2 inhibition for each concentration of this compound and determine the IC₅₀ value.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Culture a human cancer cell line (e.g., A549 - lung carcinoma) in appropriate media and conditions.
-
Treatment: Seed the cells in a 96-well plate and, after 24 hours, treat them with various concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability and determine the IC₅₀ value.
Mandatory Visualization
Caption: General experimental workflow for the isolation and analysis of this compound.
Caption: Postulated anti-inflammatory signaling pathway involving NF-κB, potentially modulated by this compound.
References
Safety Operating Guide
Essential Safety and Handling Protocols for Buddlenoid A
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Buddlenoid A, a potent compound requiring stringent safety measures. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to its potential cytotoxic nature, all handling of this compound must be conducted with appropriate personal protective equipment. The following table summarizes the required PPE for various procedures.
| Procedure | Required Personal Protective Equipment |
| Receiving and Storage | - Nitrile or latex gloves (double gloving recommended)[1][2][3] - Lab coat |
| Preparation and Handling | - Double nitrile or latex gloves[1][2][3] - Disposable, fluid-resistant gown with cuffs[1][2][4] - Safety goggles or a full-face shield[1][2][4] - Surgical mask or an approved respirator (e.g., N95) if aerosols may be generated[1][2][4] |
| Administration | - Double nitrile or latex gloves[1][2][3] - Disposable, fluid-resistant gown[1][2][4] - Safety goggles and a surgical mask[2][4] |
| Waste Disposal | - Double nitrile or latex gloves[1][2][3] - Disposable gown[1][2][4] - Safety goggles[1][2] |
| Spill Cleanup | - Double nitrile or latex gloves[1][2][3] - Disposable, fluid-resistant gown[1][2][4] - Full-face shield or safety goggles with a respirator[1][2][4] - Shoe covers |
Operational Plan for Handling this compound
A systematic approach is essential for safely handling this compound from receipt to disposal. The following workflow outlines the key steps.
Experimental Protocols
Receiving and Unpacking this compound
-
Upon receipt, visually inspect the external packaging for any signs of damage or leakage.
-
Before handling the internal packaging, put on a lab coat and a single pair of nitrile or latex gloves.[2]
-
Carefully open the external packaging and inspect the primary container's integrity.
-
If any damage is observed, treat the package as a spill and follow the spill cleanup protocol.
-
If the container is intact, log the compound into the laboratory's chemical inventory system.
-
Store this compound in a designated, secure, and locked location as per its storage requirements (e.g., temperature, light sensitivity).[5]
Preparation of this compound Solutions
-
All preparation of this compound must occur within a certified Class II Biological Safety Cabinet (BSC) or a dedicated fume hood to prevent inhalation of aerosols or particles.[1]
-
Don the full required PPE: double gloves, a disposable gown, safety goggles, and a surgical mask or respirator.[1][2][4]
-
Before starting, decontaminate the work surface of the BSC or fume hood.
-
Carefully weigh the required amount of this compound. Use anti-static weighing paper or a tared container to minimize dust generation.
-
Slowly add the solvent to the solid compound to avoid splashing.
-
Once the compound is fully dissolved, cap and seal the container.
-
Label the container clearly with the compound name, concentration, date, and your initials.
-
Decontaminate all surfaces and equipment used during the preparation process.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, must be disposed of in a designated, clearly labeled cytotoxic waste container.[6]
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant sharps container designated for cytotoxic waste.
Disposal Procedure
-
Ensure all waste containers are securely sealed before removal from the laboratory.
-
Follow your institution's and local regulations for the disposal of cytotoxic and hazardous chemical waste.[7][8]
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
Maintain a log of all disposed of this compound waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[4]
-
Don Appropriate PPE: Before attempting to clean the spill, put on the full PPE outlined for spill cleanup.[4][6]
-
Contain the Spill: Use a cytotoxic spill kit to absorb the spill.[1][4] For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Clean the Area: Working from the outside in, carefully collect all contaminated materials and place them in the cytotoxic waste container.[4]
-
Decontaminate: Clean the spill area with an appropriate deactivating solution or detergent and water, followed by a final rinse.[4]
-
Dispose of Waste: Dispose of all cleanup materials as cytotoxic waste.
-
Report the Incident: Document the spill and report it to your institution's Environmental Health and Safety department.[6]
References
- 1. Cytotoxic Drug Safety [tru.ca]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Handling cytotoxic material [cleanroomtechnology.com]
- 4. ipservices.care [ipservices.care]
- 5. caelo.de [caelo.de]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
